molecular formula C8H8BFO4 B151513 3-Fluoro-4-methoxycarbonylphenylboronic acid CAS No. 505083-04-5

3-Fluoro-4-methoxycarbonylphenylboronic acid

Cat. No.: B151513
CAS No.: 505083-04-5
M. Wt: 197.96 g/mol
InChI Key: YZYGXFXSMDUXJT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxycarbonylphenylboronic acid is a useful research compound. Its molecular formula is C8H8BFO4 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYGXFXSMDUXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382318
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
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Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505083-04-5
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxycarbonylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its chemical structure is characterized by a phenylboronic acid scaffold substituted with a fluorine atom and a methoxycarbonyl group. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable reagent in various chemical transformations.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₈BFO₄[1]
Molecular Weight 197.96 g/mol [1]
Melting Point 184 °C[1]
Appearance White to off-white crystalline powder[1]
CAS Number 505083-04-5[1]
Solubility Soluble in organic solvents[1]
pKa Not explicitly reported

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR and ¹³C NMR data is commonly indicated.[2] This information is essential for confirming the structure and purity of the compound.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this specific molecule are not published. However, standardized methods for determining the solubility and pKa of arylboronic acids are well-established and can be applied to this compound.

Determination of Solubility

A general protocol for determining the solubility of an arylboronic acid in a given solvent involves the following steps:

  • Sample Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, acetone) in a sealed vial.

  • Equilibration : The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Determination of pKa

The pKa of an arylboronic acid can be determined using potentiometric titration. A general procedure is as follows:

  • Solution Preparation : A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis : The pKa is determined from the titration curve as the pH at which half of the boronic acid has been neutralized.

Key Applications and Logical Workflow

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl or Vinyl Halide/Triflate Reaction_Vessel Reaction Mixture in Solvent (e.g., Toluene, Dioxane, DMF) Aryl_Halide->Reaction_Vessel Boronic_Acid 3-Fluoro-4-methoxycarbonyl- phenylboronic acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Oxidative_Addition Oxidative Addition Reaction_Vessel->Oxidative_Addition Heat Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Catalyst Product Coupled Product Reductive_Elimination->Product Byproducts Byproducts Reductive_Elimination->Byproducts

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Synthesis

While this guide focuses on the physicochemical properties, it is pertinent to mention that the synthesis of this compound typically involves the reaction of a corresponding aryl halide (e.g., 4-bromo-2-fluorobenzoate) with an organolithium reagent followed by quenching with a trialkyl borate. A general synthetic approach is outlined in the diagram below.

Synthesis_Workflow Starting_Material 4-Bromo-2-fluoromethylbenzoate Lithiation Lithiation (e.g., n-BuLi, -78 °C) Starting_Material->Lithiation Intermediate Aryl Lithium Intermediate Lithiation->Intermediate Borylation Borylation (e.g., Triisopropyl borate) Intermediate->Borylation Boronic_Ester Boronic Ester Intermediate Borylation->Boronic_Ester Hydrolysis Acidic Hydrolysis (e.g., HCl) Boronic_Ester->Hydrolysis Final_Product 3-Fluoro-4-methoxycarbonyl- phenylboronic acid Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

This technical guide provides a consolidated source of information on the physicochemical properties of this compound, intended to support its effective use in research and development.

References

Technical Guide: 3-Fluoro-4-methoxycarbonylphenylboronic acid (CAS 505083-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Compound Overview

3-Fluoro-4-methoxycarbonylphenylboronic acid, with the CAS number 505083-04-5, is a substituted phenylboronic acid derivative. These compounds are crucial building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring allows for fine-tuning of the electronic and steric properties of resulting molecules, making it a valuable reagent in medicinal chemistry and materials science for the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various solvents and reaction conditions.

PropertyValue
CAS Number 505083-04-5
Molecular Formula C₈H₈BFO₄
Molecular Weight 197.96 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 165-175 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Storage Conditions Store in a cool, dry place, away from moisture. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Synthesis and Purification

The synthesis of this compound typically involves the conversion of a corresponding aryl halide (e.g., an aryl bromide or iodide) into a boronic acid derivative. A common synthetic route is outlined below.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from an aryl halide precursor.

G A Start: 2-Fluoro-4-bromobenzoic acid methyl ester B Lithiation (e.g., n-BuLi, -78 °C) A->B Step 1 C Borylation (e.g., Triisopropyl borate) B->C Step 2 D Aqueous Workup (e.g., HCl) C->D Step 3 E Purification (e.g., Recrystallization) D->E Step 4 F Product: this compound E->F Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-fluoro-4-bromobenzoic acid methyl ester (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-4-methoxycarbonylphenyl moiety into a target molecule.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid and an aryl or vinyl halide (or triflate). This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in a typical Suzuki-Miyaura coupling reaction using this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Reaction Mixture A->F B Aryl/Vinyl Halide or Triflate B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Heating and Stirring F->G H Workup and Purification G->H I Coupled Product H->I

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Execution: The reaction mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

The structural motif provided by this compound is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The methoxycarbonyl group can serve as a handle for further functionalization or as a key interacting group with a biological target.

While specific signaling pathways are dependent on the final molecule synthesized using this building block, its utility is demonstrated in the synthesis of inhibitors for various enzyme classes and ligands for receptors implicated in a range of diseases. The logical relationship for its application in early-stage drug discovery is depicted below.

G A This compound (Building Block) B Synthesis of Compound Library (e.g., via Suzuki Coupling) A->B C High-Throughput Screening (HTS) against Biological Target B->C D Identification of 'Hit' Compounds C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

A Technical Guide to the Solubility of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Fluoro-4-methoxycarbonylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for researchers to determine the solubility of the title compound. It details established experimental protocols, offers a template for data presentation, and visualizes the experimental workflow. While one source notes its favorable solubility in organic solvents, this guide empowers researchers to generate the precise data required for applications in drug discovery, organic synthesis, and materials science.[1]

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to create complex organic molecules.[1] Its utility in the synthesis of pharmaceuticals, including potential anti-cancer agents, makes a thorough understanding of its physicochemical properties, particularly solubility, essential for reaction optimization, purification, formulation, and screening.[1]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and overall viability in drug development.[2][3] This guide provides detailed methodologies for determining the solubility of this compound in various organic solvents, enabling researchers to generate reliable and reproducible data.

General Solubility Characteristics of Phenylboronic Acids

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been found in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
e.g., Methanol25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Acetonitrile25Shake-Flask
e.g., Toluene25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., Tetrahydrofuran25Shake-Flask
e.g., N,N-Dimethylformamide25Shake-Flask
e.g., Dimethyl Sulfoxide25Shake-Flask

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of pharmaceutical compounds. The choice of method may depend on the required throughput, accuracy, and the stage of drug development.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic (or equilibrium) solubility.[6] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

4.1.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant filter (e.g., PTFE) to remove all undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Dynamic (Synthetic) Method for Solubility Determination

The dynamic method determines the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4][7] This is particularly useful for constructing solubility curves as a function of temperature.

4.2.1. Materials and Apparatus

  • This compound (high purity)

  • Organic solvents (high-purity, anhydrous)

  • Analytical balance (precision of at least 0.1 mg)

  • Sealed glass vials or test tubes

  • Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)

  • Magnetic stirrer and stir bars

  • Turbidity sensor or luminance probe (visual observation can also be used)

  • Calibrated thermometer or thermocouple (precision of ±0.1 °C)

4.2.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.[5]

  • Solvent Addition: Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[5] Add a small magnetic stir bar.

  • Heating and Observation: Seal the vial and place it in the controlled temperature bath. Begin stirring at a constant rate. Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[4][5]

  • Determination of Dissolution Temperature: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[4]

  • Data Collection: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (temperature vs. concentration).[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in shaking incubator at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute filtrate to a known concentration F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

References

Commercial Availability and Application of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxycarbonylphenylboronic acid (CAS No. 505083-04-5) is a versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom and a methoxycarbonyl group, impart valuable properties for the construction of complex molecules, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 505083-04-5[1]
Molecular Formula C₈H₈BFO₄[1]
Molecular Weight 197.96 g/mol [1]
Melting Point 180-184 °C[2]
Boiling Point 361.8 ± 52.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Appearance White to off-white crystalline powder
Storage Keep in a dark place, sealed in dry, room temperature.[1]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table provides a non-exhaustive list of vendors offering this compound, highlighting the typical purities and quantities available. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

SupplierPurityAvailable Quantities
BLDpharm≥97%Grams to bulk
Chem-Impex≥97%Grams to kilograms
FluorochemInquireInquire
Manchester OrganicsInquireInquire
Sigma-AldrichInquireInquire
TCI AmericaContains varying amounts of Anhydride1 g, 5 g

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The fluorine and methoxycarbonyl substituents on the phenylboronic acid can influence the electronic properties and reactivity of the molecule, making it a valuable building block in drug discovery and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a procedure described in a European Patent Application (EP 4428134 A1) and provides a representative example of a Suzuki-Miyaura reaction utilizing this compound.[3]

Reactants and Reagents:

ReagentMolar Equivalents
This compound1 eq
Aryl-bromide or Aryl-chloride (R-X)1 eq
Sodium Carbonate (Na₂CO₃)3 eq
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.1 eq
1,4-Dioxane/H₂O (1:1)-

Procedure:

  • To a reaction vessel, add this compound (1 eq), the appropriate aryl-bromide or aryl-chloride (1 eq), and sodium carbonate (3 eq).

  • Add a 1:1 mixture of 1,4-dioxane and water (to a concentration of 0.6 M with respect to the limiting reagent).

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Stir the reaction mixture at 80°C overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a 3:1 mixture of chloroform and isopropanol.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • The filtrate containing the desired product can then be subjected to further purification steps, such as chromatography.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the experimental procedure, a Graphviz diagram is provided below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up cluster_product Product Boronic_Acid 3-Fluoro-4-methoxycarbonyl- phenylboronic acid Mix Mix Reactants Boronic_Acid->Mix Aryl_Halide Aryl-bromide or Aryl-chloride Aryl_Halide->Mix Base Na₂CO₃ Base->Mix Catalyst Pd(PPh₃)₄ Catalyst->Mix Solvent 1,4-Dioxane/H₂O Solvent->Mix Heat Stir at 80°C Overnight Mix->Heat Cool Cool to RT Heat->Cool Dilute Dilute with CHCl₃/iPrOH Cool->Dilute Filter Filter through Celite Dilute->Filter Product Purified Biaryl Product Filter->Product

Caption: Suzuki-Miyaura coupling workflow.

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic chemists. Its utility in Suzuki-Miyaura cross-coupling reactions, as detailed in the provided protocol, enables the efficient synthesis of a wide range of substituted biaryl compounds. The data and methodologies presented in this guide are intended to support researchers in the effective application of this versatile building block in their drug discovery and materials science endeavors.

References

A Comprehensive Technical Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid: Safety, Handling, and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Fluoro-4-methoxycarbonylphenylboronic acid, a key building block in modern organic synthesis. The document details its chemical properties, safety protocols, handling procedures, and its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxycarbonyl group, makes it a valuable reagent for introducing these functionalities into complex molecules, influencing their electronic properties and biological activity.[1]

PropertyValueReference
CAS Number 505083-04-5[1]
Molecular Formula C₈H₈BFO₄[1][2]
Molecular Weight 197.96 g/mol [1]
Melting Point 180-184 °C[2]
Appearance White to off-white crystalline powder[1]
Purity 97 - 105% (Assay by titration)[1]
Density 1.3±0.1 g/cm³[2]
Boiling Point 361.8±52.0 °C at 760 mmHg[2]
Flash Point 172.6±30.7 °C[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety data.

Hazard Identification
Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust.[4]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Boronic acid waste should be treated as hazardous chemical waste.[3] Do not dispose of it down the drain.[3][5] For small quantities, in-lab neutralization with a mild base may be possible, but always consult with your institution's environmental health and safety (EHS) department first.[4][5]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6] The fluorine substituent can enhance the reactivity and selectivity of the coupling reaction.[1]

General Reaction Scheme

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X (Aryl or Vinyl Halide/Triflate) Product Ar-R (Coupled Product) Aryl_Halide->Product Boronic_Acid R-B(OH)₂ (this compound) Boronic_Acid->Product Catalyst Pd(0) Catalyst Base Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Compound

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on general procedures found in the literature for similar transformations.[6][7]

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Under the inert atmosphere, add the solvent mixture (e.g., dioxane:water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl compound.

Experimental_Workflow A 1. Combine Reagents (Aryl Bromide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Solvents (e.g., Dioxane/Water) B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Reaction Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. Its use requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and disposal procedures. The provided experimental protocol serves as a general guideline for researchers utilizing this reagent in their synthetic endeavors.

References

A Technical Guide to the Formation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Fluoro-4-methoxycarbonylphenylboronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines.[3] This guide provides an in-depth technical overview of the formation of this compound anhydride, covering the reaction mechanism, influencing factors, experimental protocols, and the implications for its use in synthetic applications.

Introduction to this compound

This compound is an organoboron compound featuring a fluorinated and methoxycarbonyl-substituted phenyl ring.[1] The presence of the fluorine atom and the ester group significantly influences the electronic properties of the molecule, enhancing its reactivity and selectivity in crucial synthetic transformations.[1] It is widely employed as a key intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and advanced materials.[1][2]

Like other boronic acids, this compound can exist in equilibrium with its cyclic trimeric anhydride, a boroxine.[3][4] Commercial samples of this compound often contain varying amounts of this anhydride. Understanding and controlling the formation of this anhydride is critical for consistency in reactions, accurate quantification, and ensuring high yields in subsequent synthetic steps.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 505083-04-5[1]
Molecular Formula C₈H₈BFO₄[1]
Molecular Weight 197.96 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 180-184 °C[6]
Boiling Point 361.8±52.0 °C at 760 mmHg[6]
Density 1.3±0.1 g/cm³[6]

Mechanism of Anhydride (Boroxine) Formation

Boronic acid anhydrides, specifically the cyclic trimers known as boroxines, are formed through the intermolecular dehydration of three boronic acid molecules.[3][4] This condensation reaction is reversible and results in the formation of a stable six-membered ring composed of alternating boron and oxygen atoms, with the release of three molecules of water.[4][7]

The overall reaction is: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O [4]

The formation is an entropically driven process, favored by the release of water molecules, and can be promoted by heat or the use of dehydrating agents.[7][8] The mechanism proceeds through the formation of dimeric and then trimeric intermediates as water is eliminated.[9] The Lewis acidic nature of the boron atom facilitates the nucleophilic attack by a hydroxyl group from another boronic acid molecule, initiating the condensation.[9][10]

Suzuki_Coupling ArylHalide Aryl/Vinyl Halide (R¹-X) ArylHalide->center_node BoronicAcid Boronic Acid / Anhydride (R²-B(OH)₂ / (R²BO)₃) BoronicAcid->center_node Catalyst Pd(0) Catalyst Catalyst->center_node Base Base (e.g., K₂CO₃, Na₂CO₃) Base->center_node Product Coupled Product (R¹-R²) center_node->Product Suzuki-Miyaura Reaction

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxycarbonylphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a methoxycarbonyl group, make it an attractive reagent for the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

The Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, is a primary application for this boronic acid.[1] The reaction's mild conditions, high functional group tolerance, and the commercial availability of a diverse array of coupling partners have solidified its importance in both academic and industrial research.[2] This document provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions.

Key Advantages of this compound in Suzuki-Miyaura Coupling

  • Enhanced Reactivity and Selectivity: The fluorine substituent can influence the electronic properties of the phenyl ring, leading to enhanced reactivity and selectivity in cross-coupling reactions.[1]

  • Versatile Building Block: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, and in the development of fluorescent probes and sensors.[1]

  • Favorable Physicochemical Properties: This boronic acid generally exhibits good solubility in common organic solvents and is compatible with a range of reaction conditions, making it a practical choice for synthetic applications.[1]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Chloride

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chloroacetophenone)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol (t-BuOH)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) in a reaction vessel.

  • Add degassed tert-butanol (5 mL) and degassed water (1 mL).

  • Seal the vessel and heat the mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash chromatography.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-(Methoxycarbonyl)phenylboronic Acid with Aryl Bromides [3]

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O801292
3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH110688
2-BromothiophenePdCl₂(dppf) (2)-Na₂CO₃DMF90490

Table 2: Suzuki-Miyaura Coupling of 4-(Methoxycarbonyl)phenylboronic Acid with Aryl Chlorides [3]

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroacetophenonePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O1001885
4-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Dioxane/H₂O1102478

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C [Ar'-B(OR)2(Base)]- D Reductive Elimination Ar-Ar' C->D D->A ArX Aryl Halide (Ar-X) ArB Boronic Acid Derivative (Ar'-B(OR)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvents setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Standard laboratory workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes: The Pivotal Role of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in the Synthesis of Sotorasib, a KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methoxycarbonylphenylboronic acid has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom and a methoxycarbonyl group, imparts desirable physicochemical properties and provides a versatile handle for carbon-carbon bond formation. This is particularly evident in its application in the synthesis of Sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, a key driver in many solid tumors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key biaryl intermediate of Sotorasib via a Suzuki-Miyaura cross-coupling reaction.

Key Application: Synthesis of a Sotorasib Biaryl Intermediate

The primary application of this compound in the context of Sotorasib synthesis is its participation in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial biaryl bond, connecting the fluorinated phenyl ring to a chlorinated pyridopyrimidinone core structure of the drug molecule. The fluorine substituent can enhance the binding affinity and metabolic stability of the final drug product.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the Sotorasib intermediate.

ParameterValueReference
Reactants
Chlorinated Pyridopyrimidinone Intermediate1.0 equiv[1]
This compound (as boroxine)1.2 equiv[1]
Catalyst System
Palladium CatalystPd(DPEphos)Cl2[2]
LigandDPEphos[2]
BaseK2CO3[2]
Reaction Conditions
Solvent2-Methyltetrahydrofuran (2-MeTHF)[2]
TemperatureNot specified
Reaction TimeNot specified
Yield
Isolated Yield of Biaryl Intermediate80%[1]

Experimental Protocols

Synthesis of the Sotorasib Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol is based on the published synthesis of Sotorasib intermediates.[1][2]

Materials:

  • Chlorinated Pyridopyrimidinone Intermediate (Compound 6 in the synthesis scheme)

  • This compound (may be used as its boroxine form, 6A )[1]

  • Pd(DPEphos)Cl2 (Palladium catalyst)[2]

  • Potassium Carbonate (K2CO3) (Base)[2]

  • 2-Methyltetrahydrofuran (2-MeTHF) (Solvent)[2]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • To a reaction vessel purged with an inert atmosphere (nitrogen or argon), add the chlorinated pyridopyrimidinone intermediate, this compound (or its boroxine), and potassium carbonate.

  • Add 2-Methyltetrahydrofuran (2-MeTHF) as the solvent.

  • Add the palladium catalyst, Pd(DPEphos)Cl2, to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (as determined by optimization, though not explicitly stated in the provided abstracts) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure biaryl intermediate (Compound 7 ). The reported yield for this step is 80%.[1]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Reactant_A Chlorinated Pyridopyrimidinone Intermediate Reaction Suzuki-Miyaura Coupling in 2-MeTHF Reactant_A->Reaction Reactant_B This compound (or Boroxine) Reactant_B->Reaction Catalyst Pd(DPEphos)Cl2 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Sotorasib Biaryl Intermediate Purification->Product Isolated Product (80% Yield)

Caption: Workflow for the Suzuki-Miyaura coupling to synthesize the Sotorasib biaryl intermediate.

Signaling_Pathway cluster_synthesis Synthesis of Sotorasib cluster_moa Mechanism of Action Boronic_Acid 3-Fluoro-4-methoxycarbonyl- phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Sotorasib_Intermediate Biaryl Intermediate Suzuki_Coupling->Sotorasib_Intermediate Further_Steps Further Synthetic Modifications Sotorasib_Intermediate->Further_Steps Sotorasib Sotorasib (AMG 510) Further_Steps->Sotorasib KRAS_G12C KRAS G12C Mutant Protein Sotorasib->KRAS_G12C Covalent Inhibition Sotorasib->KRAS_G12C Oncogenic_Signaling Oncogenic Signaling (e.g., MAPK pathway) KRAS_G12C->Oncogenic_Signaling Activation Tumor_Growth Tumor Growth Oncogenic_Signaling->Tumor_Growth Promotion

Caption: Logical relationship from the synthesis of Sotorasib to its mechanism of action.

References

Application of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Materials Science: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-Fluoro-4-methoxycarbonylphenylboronic acid is emerging as a critical building block in the field of materials science, particularly in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring both an electron-withdrawing fluorine atom and a methoxycarbonyl group, allows for the fine-tuning of the electronic and photophysical properties of conjugated polymers and small molecules. This application note provides a comprehensive overview of its use, focusing on the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex π-conjugated systems that form the basis of organic semiconductors. The presence of the fluorine atom can enhance the electron-accepting properties of the resulting material, leading to improved electron injection and transport in electronic devices. Furthermore, the methoxycarbonyl group provides a site for further functionalization or can influence the polymer's solubility and morphology.

Key Applications in Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): As a monomer in the synthesis of blue-emitting conjugated polymers. The fluorine and methoxycarbonyl substituents help to tune the HOMO/LUMO energy levels to achieve deep blue emission with high efficiency and color purity.

  • Functionalized Polymers: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing a handle for post-polymerization modification to introduce other functional groups or to attach biomolecules.

  • Coatings and Electronic Materials: Its use in the synthesis of functionalized polymers can lead to materials with specific properties for advanced coatings and other electronic applications.[1]

Quantitative Data Summary

While specific quantitative data for materials synthesized directly from this compound is not extensively available in the public domain, we can infer representative properties based on studies of structurally similar fluorene-based copolymers used in OLEDs. The following table summarizes typical photophysical and electrochemical properties for a blue-emitting copolymer synthesized via Suzuki coupling of a fluorene-based diboronic ester with a halogenated aromatic comonomer, which represents a likely application for the title compound.

PropertyValueUnitNotes
Photophysical Properties
Absorption Maximum (λabs)~380-400nmIn solution (e.g., THF)
Emission Maximum (λem)~420-450nmIn solution (e.g., THF), indicative of blue emission
Photoluminescence Quantum Yield (PLQY)>50%In thin film
Electrochemical Properties
HOMO Energy Level-5.2 to -5.8eVDetermined by cyclic voltammetry
LUMO Energy Level-2.1 to -2.4eVDetermined by cyclic voltammetry and optical bandgap
Electrochemical Bandgap2.8 to 3.4eVCalculated from HOMO/LUMO levels
OLED Device Performance
Turn-on Voltage3.0 - 5.0V
Maximum Luminance>1000cd/m²
External Quantum Efficiency (EQE)1.0 - 5.0%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.15, 0.08) - (0.16, 0.15)Indicative of deep blue emission

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a conjugated polymer using a Suzuki-Miyaura polycondensation reaction, which is the primary method for incorporating this compound into a polymer backbone for materials science applications.

Protocol: Synthesis of a Polyfluorene-based Copolymer via Suzuki-Miyaura Polycondensation

Objective: To synthesize a blue-emitting conjugated copolymer by reacting a dibromofluorene derivative with this compound.

Materials:

  • 2,7-dibromo-9,9-dihexylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or tetraethylammonium hydroxide solution

  • Toluene

  • Deionized water

  • Methanol

  • Acetone

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol) and this compound (1.0 mmol) in toluene (20 mL).

  • Base Addition: Add a 2M aqueous solution of potassium carbonate (4.0 mmol, 2.0 mL).

  • Degassing: Purge the mixture with argon or nitrogen for 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (as a chain stopper for bromine end-groups) and continue stirring for 2 hours. Then, add a small amount of bromobenzene (as a chain stopper for boronic acid end-groups) and stir for another 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the viscous solution into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

    • For further purification, redissolve the polymer in a minimal amount of a suitable solvent like chloroform or THF and reprecipitate it into methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Visualizations

To further illustrate the processes and relationships involved in the application of this compound, the following diagrams have been generated.

Suzuki_Miyaura_Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Purification cluster_product Final Product MonomerA 2,7-dibromo-9,9-dihexylfluorene ReactionVessel Reaction in Toluene/Water with Pd Catalyst and Base (90-100°C, 24-48h) MonomerA->ReactionVessel MonomerB This compound MonomerB->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Washing Washing with Methanol/Acetone Precipitation->Washing Drying Drying under Vacuum Washing->Drying FinalPolymer Purified Conjugated Polymer Drying->FinalPolymer Logical_Relationship cluster_starting_material Starting Material cluster_synthesis Synthesis Method cluster_intermediate Resulting Material cluster_properties Key Properties cluster_application Application BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Cross-Coupling BoronicAcid->SuzukiCoupling ConjugatedPolymer Conjugated Polymer / Small Molecule SuzukiCoupling->ConjugatedPolymer Properties Tunable Electronic Properties (HOMO/LUMO levels) Photophysical Properties (Blue Emission) ConjugatedPolymer->Properties OLED Organic Light-Emitting Diodes (OLEDs) Properties->OLED

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-methoxycarbonylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate.[1] 3-Fluoro-4-methoxycarbonylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom and a methoxycarbonyl group can significantly influence the physicochemical and biological properties of the resulting biaryl products. This document provides detailed application notes and a comprehensive protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a variety of aryl halides.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Ar'B(OH)₂ / Base BX_OH [B(OH)₃X]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr_prime Ar-Ar' ArX Ar-X OxAdd_pos Oxidative Addition BoronicAcid Ar'B(OH)₂ + Base Transmetalation_pos Transmetalation RedElim_pos Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Recommended Reaction Conditions

Table 1: Reaction Conditions for Aryl Iodides and Bromides

ParameterConditionNotes
Aryl Halide Aryl Iodide or Aryl Bromide (1.0 equiv)Generally high reactivity.
Boronic Acid This compound (1.1-1.5 equiv)An excess of the boronic acid can drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄ is often effective for a wide range of substrates.
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)Aqueous solutions of carbonate bases are commonly used.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic solvent systems are standard.
Temperature 80-100 °CRefluxing is common.
Time 2-12 hoursMonitor by TLC or LC-MS.
Expected Yield Good to ExcellentAryl iodides and bromides are typically excellent coupling partners.

Table 2: Reaction Conditions for Aryl Chlorides and Triflates

ParameterConditionNotes
Aryl Halide Aryl Chloride or Aryl Triflate (1.0 equiv)Less reactive than bromides and iodides, often requiring more specialized catalysts.
Boronic Acid This compound (1.2-2.0 equiv)A larger excess may be necessary.
Catalyst/Ligand Pd₂(dba)₃ (1-3 mol%) with a bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-6 mol%)Buchwald-type ligands are often essential for activating aryl chlorides.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Stronger, non-aqueous bases are often more effective.
Solvent 1,4-Dioxane, Toluene, or THFAnhydrous conditions may be preferred.
Temperature 100-120 °CHigher temperatures are generally required.
Time 12-24 hoursReactions are typically slower.
Expected Yield Moderate to GoodYields are highly dependent on the specific substrate and catalyst system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Introduction: Quickly add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Experimental_Workflow Setup Reaction Setup (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent_Catalyst Add Solvents and Catalyst (e.g., Dioxane/H₂O, Pd Catalyst) Inert->Solvent_Catalyst Heating Heat and Stir (e.g., 90-100 °C) Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds utilizing this compound. The provided protocols and reaction condition tables serve as a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates, particularly for less reactive aryl chlorides. Careful monitoring of the reaction progress is crucial for achieving optimal results.

References

Application Notes and Protocols for Suzuki Reactions Involving 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the strategic selection of a base in Suzuki-Miyaura cross-coupling reactions utilizing 3-Fluoro-4-methoxycarbonylphenylboronic acid. Due to the electron-deficient nature of this boronic acid, arising from the presence of both a fluoro and a methoxycarbonyl substituent, careful optimization of reaction conditions, particularly the choice of base, is critical for achieving high yields and minimizing side reactions such as protodeboronation. This guide summarizes the role of the base in the catalytic cycle, presents comparative data for base selection with analogous electron-deficient systems, and offers detailed experimental protocols for reaction setup and optimization.

Introduction: The Critical Role of the Base

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1] The reaction's efficiency is highly dependent on several factors, with the choice of base being paramount. The base fulfills several crucial roles in the catalytic cycle:

  • Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This increased nucleophilicity is essential for the subsequent transmetalation step.[2][3]

  • Facilitation of Transmetalation: The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step. The activated boronate complex readily undergoes this transfer.[1]

  • Regeneration of the Catalyst: The base can also be involved in the regeneration of the active Pd(0) catalyst.

For electron-deficient boronic acids like this compound, the electron-withdrawing substituents can decrease the nucleophilicity of the aryl group and increase the propensity for protodeboronation (cleavage of the C-B bond).[4] Therefore, the selection of a suitable base is a delicate balance between ensuring sufficient activation for transmetalation and avoiding conditions that promote unwanted side reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle cluster_activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)Lₙ-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ boronate->transmetalation base->boronate aryl_halide R¹-X aryl_halide->oxidative_addition

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Data for Base Selection

While specific systematic studies on base selection for this compound are not extensively published, data from analogous electron-deficient arylboronic acids provide valuable guidance. The following table summarizes common bases and their general performance in Suzuki couplings with challenging substrates.

BaseTypical EquivalentsCommon SolventsTemperature (°C)Remarks
K₃PO₄ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, THF/H₂O60 - 100A strong base, often effective for difficult couplings and with boronic esters. Good for minimizing some side reactions.[5]
K₂CO₃ 2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O, Dioxane80 - 110A standard, widely used base. May be less effective for very challenging substrates.[3]
Cs₂CO₃ 2.0 - 3.0Dioxane/H₂O, DMF, THF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates, but may also promote base-sensitive side reactions.[6]
KF 3.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive functional groups like esters. Often requires anhydrous conditions.[6]
Aqueous NaOH/KOH 2.0 - 3.0Toluene/H₂O, DME/H₂O80 - 100Strong bases that can be effective but may lead to side reactions, including hydrolysis of the ester group.[5]

Note: The optimal base is highly dependent on the specific aryl halide, catalyst, and ligand system used. The data above should be used as a starting point for optimization.

Detailed Experimental Protocols

The following protocols provide a generalized procedure for a Suzuki-Miyaura coupling reaction involving this compound.

General Protocol for Base Screening

This protocol is designed for small-scale reactions to efficiently screen for the optimal base.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 10:1)

  • Reaction vials with stir bars

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial containing a stir bar, add the aryl halide (e.g., 0.1 mmol), this compound (0.12-0.15 mmol), and the selected base (0.2-0.3 mmol).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated reaction block or oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the crude product by ¹H NMR or GC-MS to determine conversion and yield.

Preparative Scale Protocol (Optimized Conditions)

This protocol is for a larger scale synthesis once the optimal conditions have been determined.

Materials:

  • Aryl halide (e.g., 5.0 mmol, 1.0 equiv)

  • This compound (6.0 mmol, 1.2 equiv)

  • Optimized Palladium Catalyst and Ligand (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol%)

  • Optimized Base (e.g., K₃PO₄, 10.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 50 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 6. Cool & Work-up (Extraction & Washing) react->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for a Suzuki reaction.

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Base Strength: If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.

    • Catalyst/Ligand: The catalyst system may not be optimal. Consider screening different palladium sources and phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos are often effective for challenging couplings).

    • Temperature: Increasing the reaction temperature may improve the rate, but be mindful of potential decomposition.

  • Protodeboronation:

    • This is a common side reaction with electron-deficient boronic acids. Using milder bases like KF or running the reaction under anhydrous conditions can sometimes mitigate this issue.[6]

    • Consider converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt, which can be more stable.

  • Ester Hydrolysis:

    • If using strong aqueous bases like NaOH or KOH, hydrolysis of the methoxycarbonyl group can occur. If this is observed, switch to non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly contingent on the judicious selection of the base. While a universal "best" base does not exist, a systematic screening approach, starting with common bases like K₃PO₄ and K₂CO₃, is recommended. For this electron-deficient substrate, balancing the need for sufficient activation against the risk of side reactions like protodeboronation is key. The protocols and data presented in this guide offer a robust starting point for researchers to optimize their specific coupling reactions and achieve high yields of the desired biaryl products.

References

Application Notes and Protocols: Solvent Effects on the Coupling Efficiency of 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the solvent effects on the Suzuki-Miyaura cross-coupling efficiency of 3-Fluoro-4-methoxycarbonylphenylboronic acid. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity of the final biaryl product.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is a valuable reagent in this reaction due to the desirable physicochemical properties imparted by the fluorine and methoxycarbonyl substituents. However, the efficiency of its coupling reactions is highly dependent on the reaction conditions, with the solvent system playing a pivotal role. The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of the key steps in the catalytic cycle.

Core Concepts: The Role of Solvents in Suzuki-Miyaura Coupling

The solvent system in a Suzuki-Miyaura coupling reaction can affect several key aspects of the catalytic cycle:

  • Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture and facilitate efficient mass transport.

  • Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, influencing its stability and reactivity. Polar aprotic solvents, for instance, can stabilize the catalytic species.

  • Transmetalation Step: The presence of a co-solvent, often water, is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Water can facilitate the formation of the active boronate species.

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which in turn affects the reaction kinetics.

Data Presentation: Solvent Effects on Coupling Efficiency

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

EntrySolvent System (v/v)Catalyst (mol%)Base (equiv.)Temperature (°C)Time (h)Representative Yield (%)
1Toluene / H₂O (4:1)Pd(PPh₃)₄ (3)K₂CO₃ (2)1001285 - 95
21,4-Dioxane / H₂O (4:1)Pd(dppf)Cl₂ (2)K₃PO₄ (2)1001088 - 98
3DMF / H₂O (5:1)Pd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)90890 - 99
4THF / H₂O (4:1)Pd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃ (2)801680 - 92

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, and reaction time. The data presented is for illustrative purposes to guide solvent selection and optimization.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, including a general procedure for solvent screening.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide using a common solvent system.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Screening of Solvent Systems

This protocol outlines a method for systematically evaluating the effect of different solvent systems on the coupling efficiency.

Procedure:

  • Parallel Reaction Setup: Prepare a series of identical reaction vials or tubes, each containing the aryl bromide (e.g., 0.1 mmol), this compound (0.12 mmol), a chosen palladium catalyst/ligand system, and the selected base.

  • Solvent Addition: To each reaction vessel, add a different degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, THF/H₂O).

  • Reaction and Monitoring: Heat all reactions to the same temperature and monitor their progress simultaneously by TLC or LC-MS at regular intervals.

  • Analysis: Upon completion, analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or quantitative LC-MS) to determine the yield of the desired product in each solvent system.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Weigh Reagents: Aryl Halide Boronic Acid Base setup 2. Assemble Schlenk Flask under Inert Gas reagents->setup add_catalyst 3. Add Catalyst & Solvent setup->add_catalyst heat 4. Heat and Stir add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Quench and Extract monitor->quench dry 7. Dry and Concentrate quench->dry purify 8. Column Chromatography dry->purify

The Strategic Role of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methoxycarbonylphenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of carbon-carbon (C-C) bond formation. Its unique electronic properties, conferred by the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring, make it a highly versatile reagent for the construction of complex molecular architectures. This compound is extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize a wide array of biaryl and substituted aromatic compounds.[1] These products are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmaceuticals, advanced materials, and agrochemicals.[1][2] The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group provides a convenient handle for further synthetic transformations.

This application note provides a detailed overview of the applications of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura coupling. It includes comprehensive experimental protocols, quantitative data on reaction yields, and visualizations of the underlying reaction mechanisms and workflows to aid researchers in leveraging this valuable synthetic tool.

Applications in C-C Bond Formation

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups influences the reactivity of the boronic acid, often leading to high yields and clean reactions.

Pharmaceutical and Agrochemical Synthesis

This boronic acid is a key intermediate in the synthesis of numerous biologically active molecules.[1] The resulting fluorinated biaryl scaffolds are found in a variety of therapeutic agents, including kinase inhibitors for cancer therapy.[1] The presence of the fluorine atom can significantly improve the pharmacokinetic properties of a drug molecule, such as its metabolic stability and lipophilicity, leading to enhanced efficacy and reduced side effects.

Materials Science

In the field of materials science, this compound is employed in the synthesis of novel organic materials for applications such as Organic Light-Emitting Diodes (OLEDs).[3] The introduction of the fluorinated methoxycarbonylphenyl moiety can tune the electronic and photophysical properties of the resulting materials, leading to improved device performance, including enhanced efficiency and stability.

Key C-C Bond Forming Reactions

While versatile, this compound is most prominently featured in the Suzuki-Miyaura coupling. Its potential use in other reactions like the Heck coupling is also an area of interest.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound serves as an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides to produce the corresponding biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene. While less common, boronic acids can sometimes be used in Heck-type reactions as an alternative to organohalides. This "boron-Heck" reaction offers a pathway to vinylated aromatic compounds. The development of efficient protocols for the Heck reaction involving this compound could further expand its synthetic utility.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under typical reaction conditions.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100895
34-BromotoluenePd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene1001691
42-BromopyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄1,4-Dioxane1102488
51-BromonaphthalenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851094

Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Reaction Setup (Flask, Stir bar, Reagents) inert Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert addition Solvent & Catalyst Addition inert->addition reaction Reaction (Heating & Stirring) addition->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product Characterization (NMR, MS) purification->product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add toluene, ethanol, and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a stir bar

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and cesium carbonate.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 8 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules through C-C bond formation. Its utility in the Suzuki-Miyaura coupling reaction is well-established, providing efficient access to a wide range of fluorinated biaryl compounds that are crucial intermediates in pharmaceutical and materials science research. The provided protocols and data serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in other C-C bond-forming reactions, such as the Heck reaction, will undoubtedly uncover new synthetic possibilities and solidify its importance in the field of organic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling with 3-Fluoro-4-methoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions with 3-Fluoro-4-methoxycarbonylphenylboronic acid, an electronically deficient substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this electron-deficient boronic acid are common and can often be attributed to several factors. The primary reasons include:

  • Slow Transmetalation: The electron-withdrawing fluorine and methoxycarbonyl groups decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to the formation of inactive palladium black.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and a strong base.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can compete with the desired cross-coupling reaction.[2]

Q2: I suspect protodeboronation is a major issue in my reaction. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-deficient boronic acids. To mitigate this, consider the following strategies:

  • Use of Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the C-B bond from premature cleavage.[3]

Q3: My starting materials are consumed, but the yield of the desired product is still low, and I see several byproducts. What could be the cause?

A3: When starting materials are consumed without a high yield of the desired product, side reactions are likely the primary issue. Besides protodeboronation, homocoupling of the boronic acid is a common side reaction. This can be promoted by the presence of oxygen. To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: For challenging, electron-deficient substrates, standard catalyst systems like Pd(PPh₃)₄ may not be sufficient. More robust systems are often required. Consider using a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands are known to promote the oxidative addition step and stabilize the palladium catalyst.

Troubleshooting Guides

Low Yield Troubleshooting Workflow

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and address the potential issues.

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity - Fresh/Active Catalyst? - Appropriate Ligand? start->check_catalyst check_conditions Verify Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Correct Temperature? start->check_conditions check_reagents Assess Reagent Quality - Boronic Acid Purity? - Aryl Halide Purity? - Anhydrous Base? start->check_reagents side_reactions Analyze for Side Reactions - Protodeboronation? - Homocoupling? check_catalyst->side_reactions check_conditions->side_reactions check_reagents->side_reactions optimize_base Optimize Base - Try K2CO3 or KF - Use Anhydrous Base side_reactions->optimize_base Protodeboronation Observed use_boronate_ester Use Boronate Ester - Synthesize Pinacol Ester side_reactions->use_boronate_ester Protodeboronation Observed optimize_catalyst Optimize Catalyst System - Use Pd(OAc)2/SPhos - Increase Catalyst Loading side_reactions->optimize_catalyst Low Conversion end Improved Yield optimize_base->end use_boronate_ester->end optimize_catalyst->end

Caption: A workflow diagram for troubleshooting low yields.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with substrates similar to this compound.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O801292
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O1001095
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901275
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF100888

Data is compiled from various sources and represents typical yields for electron-deficient or sterically hindered substrates.

Table 2: Comparison of Different Bases

Catalyst SystemBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O801292
Pd(OAc)₂/SPhosK₂CO₃ (2)Dioxane/H₂O801285
Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane/H₂O801289
Pd(OAc)₂/SPhosKF (3)Dioxane1001678

Data is compiled from various sources and represents typical yields for electron-deficient or sterically hindered substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific aryl bromide partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[2]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[2]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII->Transmetalation [ArB(OH)3]- PdII_Ar R-Pd(II)-Ar L2 Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Key Reaction Parameters and Their Influence

Reaction_Parameters Yield Reaction Yield Catalyst Catalyst Yield->Catalyst Activity Ligand Ligand Yield->Ligand Efficiency Base Base Yield->Base Activation Solvent Solvent Yield->Solvent Solubility Temperature Temperature Yield->Temperature Rate Atmosphere Atmosphere Yield->Atmosphere Stability

Caption: Influence of key parameters on Suzuki coupling yield.

References

Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Fluoro-4-methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of an undesired dimer. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.[1] this compound is an electron-deficient arylboronic acid, a class of substrates known to be particularly susceptible to homocoupling.[2][3]

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary drivers of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[4] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which is a known promoter of homocoupling.[4] Additionally, for electron-deficient arylboronic acids, homocoupling can also occur through mechanisms that are not strictly dependent on oxygen.

Q3: How can I minimize homocoupling when using this compound?

A3: Several key strategies can be employed to suppress the formation of the homocoupled byproduct:

  • Rigorous Exclusion of Oxygen: Deoxygenating the solvent and maintaining an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment is crucial.[1]

  • Choice of Palladium Catalyst and Ligand: Utilizing a palladium(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction of a Pd(II) precatalyst, a step that can contribute to homocoupling. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is highly recommended as they can accelerate the desired cross-coupling reaction over the competing homocoupling.[5][6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the propensity for homocoupling.[1]

  • Careful Selection of Base and Solvent: The choice of base and solvent can influence the rate of the desired reaction versus the side reactions. An appropriate selection can help to minimize homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant formation of homocoupled byproduct Presence of dissolved oxygen in the reaction mixture.1. Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for an extended period. 2. Perform freeze-pump-thaw cycles for complete oxygen removal.[1]
Use of a Pd(II) precatalyst without an efficient reduction to Pd(0).1. Opt for a Pd(0) catalyst source like Pd(PPh₃)₄. 2. If using a Pd(II) precatalyst, consider the addition of a mild reducing agent.
Suboptimal ligand choice for an electron-deficient boronic acid.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the cross-coupling pathway.[5][6]
Low yield of the desired cross-coupled product Catalyst deactivation.Optimize the reaction temperature, as excessive heat can lead to catalyst decomposition.
Incomplete reaction.Monitor the reaction progress using techniques like TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct.If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to enhance separation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling of this compound

This protocol is designed to serve as a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a focus on minimizing homocoupling.

1. Reagent Preparation and Inert Atmosphere Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 2.5 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask with a septum and thoroughly purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.

2. Solvent Addition and Degassing:

  • Add a degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via a syringe.

  • With stirring, continue to sparge the resulting suspension with a subsurface stream of the inert gas for at least 30 minutes to ensure the complete removal of dissolved oxygen.[1]

3. Catalyst Addition and Reaction:

  • In a glovebox or under a positive flow of inert gas, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) into a small vial.

  • Quickly add the catalyst to the reaction flask under a positive flow of the inert gas.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_vs_Homocoupling cluster_desired Desired Suzuki-Miyaura Coupling cluster_side Undesired Homocoupling ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd ArBOH 3-Fluoro-4-methoxycarbonyl- phenylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation ArBOH->Transmetal ArBOH2 2 x Ar'-B(OH)₂ Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') RedElim->Product Homocoupling_Reaction Homocoupling ArBOH2->Homocoupling_Reaction PdII Pd(II) Species (from O₂ oxidation or precatalyst) PdII->Homocoupling_Reaction Homocoupling_Product Homocoupled Byproduct (Ar'-Ar') Homocoupling_Reaction->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Rigorously degas solvent (sparging, freeze-pump-thaw). Check_Inert->Degas No Check_Catalyst What is the palladium source? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). Check_Catalyst->Use_Pd0 Pd(II) Check_Ligand Is a suitable ligand being used? Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Employ a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Use_Bulky_Ligand No / Suboptimal Consider_Ester Consider converting boronic acid to its pinacol ester. Check_Ligand->Consider_Ester Yes Use_Bulky_Ligand->Consider_Ester Re_evaluate Re-evaluate reaction conditions (base, solvent, temp). Consider_Ester->Re_evaluate Success Homocoupling Minimized Re_evaluate->Success

Caption: A decision-making workflow for troubleshooting homocoupling.

References

Technical Support Center: Troubleshooting Protodeborylation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the protodeborylation of 3-Fluoro-4-methoxycarbonylphenylboronic acid during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem with this compound?

A1: Protodeborylation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this leads to the formation of methyl 2-fluorobenzoate as a byproduct, consuming your starting material and reducing the yield of the desired coupled product. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents on the phenyl ring can make this particular boronic acid susceptible to protodeborylation.[3][4]

Q2: What are the primary factors that promote the protodeborylation of this specific boronic acid?

A2: Several factors can promote the protodeborylation of this compound:

  • pH: The reaction rate is highly pH-dependent.[5][6] Basic conditions, which are typical for Suzuki-Miyaura coupling, can accelerate protodeborylation by forming a more reactive boronate species.[1][5]

  • Temperature: Higher reaction temperatures can significantly increase the rate of protodeborylation.[1][6]

  • Water Content: The presence of water can act as a proton source for the protodeborylation reaction.[7]

  • Choice of Base: Strong bases can accelerate the formation of the reactive boronate species that is prone to protodeborylation.[1][6]

  • Substrate Electronics: Arylboronic acids with electron-withdrawing groups, such as the fluoro and methoxycarbonyl groups in your substrate, can be more susceptible to protodeborylation.[3][4]

Q3: How can I detect if protodeborylation is occurring in my reaction?

A3: You can monitor your reaction for the formation of the protodeborylated byproduct, methyl 2-fluorobenzoate. The most common analytical techniques for this are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the byproduct in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of signals corresponding to the proton that has replaced the boronic acid group. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts like methyl 2-fluorobenzoate, GC-MS is an excellent method for identification.[8]

  • Thin Layer Chromatography (TLC): While less definitive, the appearance of a new, often less polar, spot corresponding to the byproduct can indicate that protodeborylation is occurring.[1]

Q4: Are boronic esters of this compound more stable?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to increase stability and reduce the rate of protodeborylation.[2][7] These esters are generally more robust and release the boronic acid slowly under the reaction conditions, keeping the concentration of the more reactive free boronic acid low.[2][9]

Troubleshooting Guide

If you are observing a low yield of your desired cross-coupled product along with a significant amount of methyl 2-fluorobenzoate, consider the following troubleshooting steps.

SymptomPotential CauseSuggested Solution
Low yield of desired product, significant amount of protodeborylated side product. 1. Reaction temperature is too high. - Lower the reaction temperature. Try running the reaction at the lowest effective temperature for your catalyst system (e.g., room temperature to 60 °C).[1][7]
2. Base is too strong. - Use a weaker base such as K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF.[1][7]
3. Excess water in the reaction. - Use anhydrous solvents and reagents. While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeborylation.[1][7]
4. The boronic acid is inherently unstable under the reaction conditions. - Convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester or a MIDA boronate.[2][7]
Protodeborylation occurs even with a boronic ester. 1. Hydrolysis of the ester. - Ensure truly anhydrous conditions to prevent hydrolysis of the ester back to the more reactive boronic acid.
2. The reaction is still too slow compared to protodeborylation. - Use a more active palladium catalyst or ligand to accelerate the desired cross-coupling reaction, allowing it to outcompete protodeborylation.[7]
Difficulty in purifying the product from the protodeborylated byproduct. 1. Similar polarity of the product and byproduct. - Optimize the purification method. This may involve trying different solvent systems for column chromatography or considering alternative purification techniques like preparative HPLC.
2. Protodeborylation on silica gel during chromatography. - Be aware that protodeborylation can sometimes occur on silica gel.[10] Consider deactivating the silica gel with a small amount of a non-polar solvent or using an alternative stationary phase like alumina.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general starting protocol and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol for Monitoring Protodeborylation by ¹H NMR

This protocol describes a general method for monitoring the extent of protodeborylation in a reaction mixture using an internal standard.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. If necessary, quench the reaction in the aliquot (e.g., by adding a small amount of dilute acid).

  • Internal Standard: Prepare an NMR sample by dissolving a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Add a known volume of the reaction aliquot to the NMR tube containing the internal standard solution. Acquire a ¹H NMR spectrum.

  • Quantification: Integrate a characteristic signal of the starting boronic acid, the protodeborylated byproduct, and the signal of the internal standard. Calculate the relative amounts of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard to determine the rate and extent of protodeborylation.[1]

Visualizations

Protodeborylation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeborylation Aryl_Halide Ar-X Coupled_Product Ar-Ar' Aryl_Halide->Coupled_Product Pd Catalyst, Base Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Coupled_Product Boronic_Acid_Proto Ar'-B(OH)2 Byproduct Ar'-H Boronic_Acid_Proto->Byproduct Base, Heat, H2O Proton_Source H+ Proton_Source->Byproduct Troubleshooting_Workflow Start Low Yield & High Protodeborylation Observed Step1 Use Milder Base (e.g., K3PO4, Cs2CO3) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 Decision Problem Solved? Step4->Decision End_Success Reaction Optimized Decision->End_Success Yes End_Further Consider Advanced Catalyst System Decision->End_Further No

References

Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-4-methoxycarbonylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-methoxycarbonylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki-Miyaura reaction with this compound results in low or no yield?

A1: When encountering a low-yielding reaction, it is crucial to first verify the integrity of your reagents and the reaction setup. Key parameters to check include:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1][2] If you suspect catalyst deactivation, test it with a known, reliable Suzuki-Miyaura reaction.[2] Modern palladium precatalysts, like Buchwald G3 or G4 palladacycles, are often more robust and efficient.[2]

  • Reagent Quality: Confirm the purity of your this compound, as boronic acids can degrade over time through protodeboronation or by forming unreactive cyclic anhydrides (boroxines).[2] Purity can be assessed by techniques like NMR.[2] The stability of the aryl halide is also important; ensure it is free of impurities that could interfere with the reaction.[2]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][3] It is essential to ensure that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Base Quality and Choice: The choice and quality of the base are critical. Ensure the base is anhydrous if required by the reaction conditions.[2] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step.[1]

Q2: My reaction is slow and gives low yields. Could the electronic properties of this compound be the cause?

A2: Yes, the electronic nature of this compound can contribute to sluggish reactions. As an electron-deficient boronic acid due to the fluorine and methoxycarbonyl substituents, it is less nucleophilic. This can slow down the transmetalation step in the catalytic cycle, which is often a rate-limiting step.[1] To overcome this, consider the following adjustments:

  • Use a Stronger Base: Employing a more potent base such as K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation.[1]

  • Select an Electron-Rich Ligand: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate both oxidative addition and reductive elimination, improving overall reaction efficiency.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier of a slow transmetalation step.[1] Solvents with higher boiling points like toluene, dioxane, or DMF may be required.[1]

Q3: I am observing significant amounts of homocoupling byproduct of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][3] Here are some strategies to minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen.[1][4]

  • Use of Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that needs to be reduced in situ.[2]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and suppress homocoupling.[4]

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of the corresponding arene without the boron functionality.[4] This can be a significant issue, especially with boronic acids that are sensitive to aqueous or basic conditions.[2][5] To mitigate protodeboronation:

  • Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are generally more robust.[2][4]

  • Anhydrous Conditions: Minimize the amount of water in the reaction or, if the reaction chemistry allows, use anhydrous conditions.[2][4]

  • Choice of Base: Some bases are more prone to promoting this side reaction. Using a milder base like potassium fluoride (KF) might be beneficial.[4][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystTest the catalyst with a reliable reaction. Use a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3/G4 palladacycle.[2]
Poor quality boronic acidCheck the purity of the this compound by NMR. Consider converting it to a more stable boronic ester.[2]
Insufficiently inert atmosphereEnsure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[1]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF), including aqueous mixtures.[1][7]
Incomplete Conversion Low catalyst loadingIncrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%).[7]
Insufficient reaction time or temperatureMonitor the reaction progress over a longer period. Gradually increase the reaction temperature.[1][7]
Unsuitable ligandScreen a panel of ligands. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[1][4]
Formation of Byproducts Homocoupling of boronic acidImprove degassing procedures. Consider using a Pd(0) catalyst source.[2][3]
ProtodeboronationUse a more stable boronic ester. Minimize water content or use anhydrous conditions.[2][4]
Dehalogenation of the aryl halideTry a different ligand or base, or lower the reaction temperature.[4]

Data Presentation

The optimal catalyst loading is highly dependent on the specific coupling partners, solvent, base, and temperature. Below are illustrative tables for optimizing catalyst loading for a Suzuki-Miyaura reaction with an electron-deficient boronic acid like this compound.

Table 1: Effect of Catalyst Loading on Reaction Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂1.0901265
Pd(dppf)Cl₂2.0 90 12 85
Pd(dppf)Cl₂3.0901287
XPhos Pd G30.5901275
XPhos Pd G31.0 90 12 92
XPhos Pd G32.0901293

Note: This data is illustrative and serves as a starting point for optimization.

Table 2: Screening of Reaction Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)10078
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Dioxane/H₂O (4:1) 100 91
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)10089
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O (10:1)11085
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄DMF11088

Note: This data is illustrative and serves as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.[4]

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

    • In a separate vial, weigh the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times.[4]

    • Add the palladium catalyst to the Schlenk flask under a positive flow of inert gas.

    • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[4] The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1][4]

Mandatory Visualization

Experimental_Workflow reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) catalyst_add Catalyst Addition reagent_prep->catalyst_add Under Inert Atmosphere solvent_add Degassed Solvent Addition catalyst_add->solvent_add reaction Reaction at Elevated Temperature solvent_add->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Halide) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->optimize_base Conditions OK optimize_ligand Screen Ligands (e.g., SPhos, XPhos) optimize_base->optimize_ligand No Improvement success Improved Yield optimize_base->success Improvement optimize_catalyst Adjust Catalyst Loading optimize_ligand->optimize_catalyst No Improvement optimize_ligand->success Improvement optimize_catalyst->success Improvement

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Selection start Substrate Analysis electron_deficient Electron-Deficient Boronic Acid (e.g., this compound) start->electron_deficient sterically_hindered Sterically Hindered Substrate start->sterically_hindered recommendation1 Recommendation Use Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) electron_deficient->recommendation1 recommendation2 Recommendation Use Buchwald-type Biarylphosphine Ligands sterically_hindered->recommendation2

Caption: Decision tree for ligand selection.

References

effect of temperature on 3-Fluoro-4-methoxycarbonylphenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Fluoro-4-methoxycarbonylphenylboronic acid, with a specific focus on the effect of temperature on its reaction kinetics. The information is tailored for professionals encountering specific issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions related to temperature effects on reactions involving this compound, such as in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is proceeding very slowly at room temperature. Should I increase the heat?

A1: Yes, in many cases, increasing the temperature is a valid strategy to increase the reaction rate.[1] The rate of Suzuki-Miyaura couplings is generally temperature-dependent, with higher temperatures leading to faster reactions.[2] However, this should be done cautiously. It is recommended to increase the temperature incrementally (e.g., in 10-20 °C steps) and monitor the reaction for both progress and the formation of byproducts. For some catalyst systems, what is considered a "lower temperature" (e.g., ~50 °C) can be surprisingly inefficient.[3]

Q2: I've increased the reaction temperature, but now I'm observing significant decomposition of the boronic acid. What is happening and how can I fix it?

A2: The primary decomposition pathway for boronic acids under reaction conditions is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This side reaction is often accelerated by elevated temperatures, the presence of a base, and water—all standard conditions for Suzuki-Miyaura coupling.[4][5]

  • Troubleshooting Steps:

    • Lower the Temperature: Find the lowest effective temperature that provides a reasonable reaction rate without significant decomposition.[4]

    • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times, even at moderate temperatures, can lead to increased decomposition.[4]

    • Ensure Inert Atmosphere: Use a robust inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst, which can indirectly affect reaction efficiency and promote side reactions.[4][6]

    • Consider a Milder Base: If using a strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.[7]

    • Use Anhydrous Conditions: While some water is often necessary, excessive amounts can promote protodeboronation. Ensure your solvent is appropriately anhydrous if the protocol allows.[6]

Q3: Can high temperatures cause hydrolysis of the methoxycarbonyl group on my boronic acid?

A3: Yes, hydrolysis of the ester group to a carboxylic acid is a potential side reaction, especially under basic conditions (like those in a Suzuki coupling) which can be exacerbated by high temperatures.[7] If you detect the corresponding carboxylic acid byproduct, consider using a milder base or lowering the reaction temperature to minimize this effect.[7]

Q4: At what temperature does this compound itself become thermally unstable?

A4: this compound has a reported melting point in the range of 180-184°C.[8][9] Significant thermal decomposition would typically occur at or above this temperature. However, in a solution with other reagents (catalyst, base, solvent), decomposition can occur at much lower temperatures, often catalyzed by the reaction conditions themselves.[5] It is the stability within the reaction mixture that is the critical parameter, not the melting point of the isolated solid.

Q5: Are there alternatives to high temperatures for accelerating a slow reaction with this boronic acid?

A5: Absolutely. Before defaulting to higher temperatures, consider the following optimizations:

  • Catalyst/Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial. Electron-rich and bulky ligands can accelerate key steps in the catalytic cycle, potentially allowing the reaction to proceed efficiently at lower temperatures.[10]

  • Base Selection: The base plays a critical role. Screening different bases (e.g., carbonates, phosphates) can significantly impact the reaction rate.[10]

  • Solvent System: The polarity and boiling point of the solvent affect reagent solubility and the reaction temperature. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[10]

Quantitative Data: Effect of Temperature on Reaction Rate

The following table provides hypothetical, yet representative, data for a Suzuki-Miyaura coupling reaction to illustrate the general kinetic effect of temperature.

Reaction Temperature (°C)Time to >95% Conversion (hours)Observed Rate Constant (k, x10⁻⁴ s⁻¹)Notes
25 (Room Temp)> 480.1Reaction is extremely slow.[1]
50240.8Significant rate increase from RT.
7082.4A common temperature for many protocols.[11]
902.57.7Rapid conversion, but monitoring for decomposition is critical.
110119.2High risk of boronic acid decomposition and ester hydrolysis.

This data is illustrative and actual results will vary based on the specific substrates, catalyst, base, and solvent used.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1 mixture) via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Boronic Acid, Base catalyst 2. Add Catalyst reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Mixture (Vacuum/Inert Gas) solvent->degas heat 5. Heat to Target Temperature degas->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Extraction) monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing low yields in reactions, with a focus on temperature-related issues.

G start Low Yield Observed temp_check Is Reaction Temperature Optimal? start->temp_check temp_too_low Increase Temperature Incrementally (e.g., +10-20 °C) temp_check->temp_too_low No (Too Low) temp_too_high Decomposition Observed? temp_check->temp_too_high Yes (Possible) success Yield Improved temp_too_low->success lower_temp Lower Temperature & Optimize Time temp_too_high->lower_temp Yes other_issues Investigate Other Factors: - Catalyst Activity - Reagent Purity - Base/Solvent Choice temp_too_high->other_issues No lower_temp->success other_issues->success

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Purification of Products from 3-Fluoro-4-methoxycarbonylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-Fluoro-4-methoxycarbonylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound.

Issue 1: Low or No Yield of the Desired Product After Purification

Low yields can often be attributed to several factors throughout the reaction and purification process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Before purification, ensure the reaction has gone to completion by monitoring with TLC, LC-MS, or GC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or using a more active catalyst system.
Protodeboronation This compound, being an electron-deficient boronic acid, is susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] To minimize this, use fresh, high-purity boronic acid, employ anhydrous and degassed solvents, and consider using milder bases like K₃PO₄ or Cs₂CO₃.[1] Shorter reaction times and lower temperatures can also reduce the extent of this side reaction.[1]
Product Loss During Workup Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Avoid overly acidic or basic washes if your product contains sensitive functional groups.
Inefficient Chromatographic Separation Optimize the solvent system for column chromatography using TLC. A shallow gradient of the eluting solvent can improve the separation of closely eluting compounds. If the product is streaking on the silica gel, consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent, depending on the nature of your product.
Product Crystallized with Impurities If recrystallization is the chosen purification method, ensure the correct solvent or solvent system is used. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Product Yield After Purification check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Use Stronger Base incomplete->optimize_reaction success Improved Yield optimize_reaction->success check_workup Review Workup Procedure complete->check_workup workup_issue Potential Issues in Workup check_workup->workup_issue optimize_workup Optimize Workup: - Back-extract aqueous layers - Adjust pH of washes workup_issue->optimize_workup Yes check_purification Evaluate Purification Method workup_issue->check_purification No optimize_workup->success purification_issue Inefficient Purification check_purification->purification_issue optimize_purification Optimize Purification: - New chromatography solvent system - Different recrystallization solvent purification_issue->optimize_purification Yes optimize_purification->success

Caption: Troubleshooting logic for addressing low product yields.

Issue 2: Presence of Persistent Impurities

Even with a good yield, the final product may be contaminated with impurities that are challenging to remove.

Common Impurities and Their Removal:

ImpurityIdentificationRecommended Purification Strategy
Unreacted this compound Can be detected by ¹H NMR (presence of B-OH proton) or LC-MS.An acidic wash (e.g., 1N HCl) during the workup can help remove the basic boronate species.[2] Alternatively, a basic wash can convert the boronic acid to its water-soluble salt. Careful column chromatography may also be effective.
Homocoupling Product of the Boronic Acid This byproduct will have a molecular weight double that of the deboronated starting material. It can be identified by LC-MS or NMR.The presence of oxygen can lead to homocoupling.[3] Ensure proper degassing of solvents and maintaining an inert atmosphere during the reaction.[1] Separation from the desired product often requires careful column chromatography with an optimized solvent system, as the polarity may be similar.
Residual Palladium Catalyst The crude product may have a dark color (black or grey). Trace amounts can be detected by ICP-MS.For many applications, especially in drug development, palladium levels must be minimized. Filtration of the crude product through a pad of Celite® can remove heterogeneous palladium. For homogeneous catalysts, treatment with a palladium scavenger or filtration through activated carbon can be effective.
Byproducts from Ligand Degradation In some cases, impurities derived from the phosphine ligands can be observed.[4][5]Using a different ligand or a pre-catalyst that is less prone to degradation can prevent the formation of these impurities. If already formed, meticulous column chromatography is typically required for their removal.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction involving this compound?

A1: A general workup procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent such as ethyl acetate, and washing with an aqueous solution. An acidic wash with 1N HCl can help in removing the base and any unreacted boronic acid.[2] This is typically followed by a wash with water and then brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: How do I choose the right solvent system for column chromatography to purify my product?

A2: The choice of solvent system is highly dependent on the polarity of your final product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Use thin-layer chromatography (TLC) to test different solvent ratios to achieve good separation between your product and any impurities. For more polar products, a system of dichloromethane and methanol might be more suitable.

Q3: Can I use recrystallization to purify the product?

A3: Recrystallization can be a very effective purification method if your product is a solid. The key is to find a suitable solvent or solvent pair. The ideal solvent will dissolve your product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Small-scale trials with different solvents are recommended to find the optimal conditions.

Q4: My purified product is an oil, not a solid. How can I best purify it?

A4: If your product is an oil, column chromatography is the most appropriate method for purification. Ensure you have an optimized solvent system from TLC analysis to achieve the best separation.

Q5: I see a significant amount of the homocoupled byproduct from my boronic acid. How can I prevent this?

A5: Homocoupling is often a result of oxygen in the reaction mixture which can oxidize the Pd(0) catalyst.[3] To prevent this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[1]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x volume of the organic phase) to remove the base and excess boronic acid.[2]

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic phase).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry load.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, can be beneficial for separating compounds with similar polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflow

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., 1N HCl, Brine washes) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration1 Solvent Removal (Rotary Evaporation) drying->concentration1 crude_product Crude Product concentration1->crude_product purification_choice Purification Method crude_product->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Product is an oil or difficult to crystallize recrystallization Recrystallization purification_choice->recrystallization Product is a solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for purification.

References

Technical Support Center: Suzuki-Miyaura Couplings with 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered reagent, 3-Fluoro-4-methoxycarbonylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, focusing on strategies to overcome steric hindrance and improve reaction outcomes.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this sterically hindered boronic acid are common and typically stem from suboptimal catalyst, ligand, or base selection. The fluorine and methoxycarbonyl groups ortho to the boronic acid create significant steric bulk, which can impede key steps in the catalytic cycle.

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. It is crucial to employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition and subsequent reductive elimination steps with hindered substrates.

  • Base Selection: The choice of base is critical for activating the boronic acid. For sterically hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The presence of water can be beneficial when using phosphate or carbonate bases.

Q2: I am observing significant amounts of homocoupling of the boronic acid as a side product. How can this be minimized?

A2: Homocoupling is a common side reaction, often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture. To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.

  • Appropriate Ligand Choice: Bulky, electron-donating ligands not only promote the desired cross-coupling but can also suppress the homocoupling pathway.

Q3: Protodeboronation (cleavage of the C-B bond) of my this compound is a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation is a frequent side reaction, particularly with electron-deficient boronic acids and under harsh conditions. To minimize this:

  • Use Milder Bases: Opt for bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like hydroxides.

  • Anhydrous Conditions: If water is not essential for the chosen base's activity, ensure that the solvent and other reagents are anhydrous.

  • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its decomposition.

  • Potassium Trifluoroborate Salts: Conversion of the boronic acid to its corresponding potassium trifluoroborate salt (BF₃K) can significantly increase its stability and prevent protodeboronation.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A: A good starting point for optimization would be to use a palladium precatalyst with a bulky phosphine ligand, such as Pd₂(dba)₃ with SPhos or XPhos, a carbonate or phosphate base like K₃PO₄ or Cs₂CO₃, and a solvent system like dioxane/water or toluene/water. The reaction temperature should be elevated, typically in the range of 80-110 °C.

Q: Can microwave heating be beneficial for this type of hindered coupling?

A: Yes, microwave-assisted heating can be highly advantageous. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.

Q: How does the choice of the coupling partner (aryl halide) affect the reaction?

A: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. For less reactive aryl chlorides, more forcing conditions, including higher temperatures and more active catalyst systems (e.g., those with Buchwald ligands or NHC ligands), are typically required.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes representative reaction conditions for Suzuki-Miyaura couplings involving sterically hindered boronic acids, which can serve as a starting point for optimizing reactions with this compound.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
Aryl ChloridePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101885-95
Aryl Bromide2-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801670-80
Aryl Chloride2-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O1002460-70

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M)

  • Degassed water (if required for the base)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • In a separate vial, pre-mix the palladium source and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Coupling Check_Catalyst 1. Check Catalyst/Ligand - Use bulky, electron-rich ligands (XPhos, SPhos, RuPhos) - Consider NHC ligands Start->Check_Catalyst Check_Base 2. Check Base - Use K3PO4 or Cs2CO3 - For sensitive substrates, use K2CO3 Check_Catalyst->Check_Base Check_Solvent 3. Check Solvent - Dioxane, THF, or Toluene - Add water with phosphate/carbonate bases Check_Base->Check_Solvent Check_Side_Reactions Side Reactions? Check_Solvent->Check_Side_Reactions Homocoupling Homocoupling: - Rigorous degassing - Use Pd(0) source Check_Side_Reactions->Homocoupling Yes Protodeboronation Protodeboronation: - Use milder base - Anhydrous conditions - Convert to boronate ester Check_Side_Reactions->Protodeboronation Yes Optimization Optimized Reaction Check_Side_Reactions->Optimization No Homocoupling->Optimization Protodeboronation->Optimization

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

minimizing side reactions with 3-Fluoro-4-methoxycarbonylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-methoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize side reactions and maximize the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homo-coupling.

  • Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the formation of methyl 2-fluorobenzoate as a byproduct. Electron-withdrawing groups, such as the fluorine and methoxycarbonyl substituents on the phenyl ring, make this boronic acid particularly susceptible to this side reaction, especially under basic conditions.

  • Homo-coupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen and certain palladium species.

Q2: How does the purity and storage of this compound affect my reaction outcome?

A2: The purity and proper storage of your boronic acid are critical for successful and reproducible results.

  • Purity: Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of additional side products. It is advisable to use high-purity this compound.

  • Storage: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Over time, boronic acids can form anhydrides (boroxines) through dehydration, which may affect their reactivity.

Q3: Can I use this compound directly, or should I convert it to a boronate ester?

A3: While you can use the boronic acid directly, converting it to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be highly advantageous, especially for challenging couplings.

  • Pinacol Esters: These are generally more stable to storage and less prone to protodeboronation under reaction conditions compared to the free boronic acid.

  • MIDA Boronates: These offer exceptional stability and provide a slow release of the active boronic acid during the reaction. This slow release mechanism keeps the concentration of the unstable free boronic acid low, which can significantly minimize side reactions like protodeboronation and homo-coupling.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of Methyl 2-fluorobenzoate (Protodeboronation Product)

This is a classic sign of significant protodeboronation. The electron-deficient nature of this compound makes it prone to this side reaction.

G start Low Yield & Protodeboronation reagent_quality Verify Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Fresh Boronic Acid? Anhydrous Solvents? Degassed Solvents? reagent_quality->sub_reagent boron_reagent Modify Boron Reagent reaction_conditions->boron_reagent Optimization Fails sub_conditions Milder Base? Lower Temperature? Anhydrous Conditions? reaction_conditions->sub_conditions sub_boron Use Pinacol Ester? Use MIDA Boronate? boron_reagent->sub_boron solution1 Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and degassed. sub_reagent->solution1 solution2 Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). Lower reaction temperature. Use anhydrous solvents. sub_conditions->solution2 solution3 Convert boronic acid to a more stable pinacol or MIDA ester. sub_boron->solution3

Troubleshooting workflow for protodeboronation.
ParameterStandard ConditionRecommended ChangeRationaleExpected Outcome (Illustrative Yields)
Base Strong Bases (e.g., NaOH, KOH)Milder Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Strong bases can accelerate protodeboronation. Milder bases provide sufficient reactivity for the coupling while minimizing this side reaction.Increased yield of desired product, reduced protodeboronation.
Temperature High (e.g., >100 °C)Lower (e.g., 60-80 °C)Protodeboronation is often accelerated at higher temperatures. A highly active catalyst can enable efficient coupling at lower temperatures.Increased yield of desired product.
Solvent Protic or wet solventsAnhydrous and degassed solvents (e.g., Dioxane, THF, Toluene)Water is a proton source for protodeboronation. Removing water and dissolved oxygen minimizes side reactions.Improved yield and cleaner reaction profile.
Boron Reagent Boronic AcidPinacol or MIDA EsterEsters are more stable and less susceptible to protodeboronation. MIDA esters offer a slow-release mechanism.Significant increase in yield, minimal protodeboronation.

Note: The yield data presented below is illustrative and based on general trends observed for electron-deficient arylboronic acids. Actual results may vary depending on the specific coupling partners and reaction conditions.

Table 1: Illustrative Yield Comparison for Mitigating Protodeboronation

EntryBaseSolventTemperature (°C)Boron ReagentDesired Product Yield (%)Protodeboronation Product (%)
1NaOHDioxane/H₂O100Boronic Acid3550
2K₃PO₄Anhydrous Dioxane80Boronic Acid6525
3K₃PO₄Anhydrous Dioxane80Pinacol Ester85<10
4K₃PO₄Anhydrous Dioxane80MIDA Boronate>90<5
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Homo-coupling)

The presence of a dimeric byproduct derived from this compound indicates that homo-coupling is a competing reaction pathway.

G start Homo-coupling Observed atmosphere Check Reaction Atmosphere start->atmosphere catalyst Evaluate Catalyst System atmosphere->catalyst Inert Atmosphere Confirmed sub_atmosphere Thoroughly Degassed Solvents? Inert Gas Blanket (Ar/N₂)? atmosphere->sub_atmosphere reagent_addition Modify Reagent Addition catalyst->reagent_addition Catalyst System Optimized sub_catalyst Pd(0) Source? Bulky, Electron-Rich Ligand? catalyst->sub_catalyst sub_reagent_addition Slow Addition of Boronic Acid? reagent_addition->sub_reagent_addition solution1 Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere. sub_atmosphere->solution1 solution2 Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). sub_catalyst->solution2 solution3 Add the boronic acid solution slowly to the reaction mixture to keep its concentration low. sub_reagent_addition->solution3

Troubleshooting workflow for homo-coupling.
ParameterStandard ConditionRecommended ChangeRationaleExpected Outcome (Illustrative Yields)
Atmosphere Reaction run open to air or with insufficient inertingRigorous degassing of solvents and maintenance of an inert (Ar or N₂) atmosphereOxygen can promote the oxidation of Pd(0) to Pd(II), which can participate in homo-coupling pathways.Reduced homo-coupling, increased yield of desired product.
Palladium Source Pd(II) pre-catalysts (e.g., Pd(OAc)₂)Pd(0) pre-catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Pd(II) species can directly react with the boronic acid to cause homo-coupling. Starting with a Pd(0) source can minimize this.Lower levels of homo-coupling byproduct.
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Bulky ligands can accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homo-coupling pathway.Increased yield and selectivity for the cross-coupled product.
Boronic Acid Concentration All boronic acid added at the startSlow addition of the boronic acid solutionA high instantaneous concentration of the boronic acid can favor the bimolecular homo-coupling reaction.Reduced formation of the homo-coupled dimer.

Table 2: Illustrative Yield Comparison for Mitigating Homo-coupling

EntryAtmospherePalladium SourceLigandDesired Product Yield (%)Homo-coupling Byproduct (%)
1AirPd(OAc)₂PPh₃5030
2ArgonPd(OAc)₂PPh₃7015
3ArgonPd₂(dba)₃SPhos>90<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize protodeboronation and homo-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or its pinacol/MIDA ester) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G setup 1. Reaction Setup (Reagents & Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert catalyst 3. Add Catalyst/Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat & Stir solvent->react monitor 6. Monitor Progress (TLC, GC-MS) react->monitor workup 7. Work-up (Extraction) monitor->workup purify 8. Purify (Chromatography) workup->purify product Pure Product purify->product

General workflow for Suzuki-Miyaura coupling.

By carefully considering the factors that contribute to side reactions and systematically optimizing your reaction conditions, you can significantly improve the outcome of your experiments with this compound.

Technical Support Center: Improving Reproducibility of Suzuki Reactions with 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully implementing Suzuki-Miyaura cross-coupling reactions using 3-Fluoro-4-methoxycarbonylphenylboronic acid. This electron-deficient boronic acid presents unique challenges, and this resource offers detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance reaction reproducibility and yield.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active catalytic species, Pd(0), may not be forming efficiently from a Pd(II) precatalyst or may have decomposed.

    • Solution: Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) for more reliable activation. To test your current catalyst's activity, run a control reaction with a known, highly reactive substrate pair like bromobenzene and phenylboronic acid.[1][2]

  • Insufficiently Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. The reaction vessel should be purged with an inert gas before adding the reagents.

  • Inappropriate Base: The choice and quality of the base are critical for activating the boronic acid for transmetalation. For electron-deficient boronic acids, a stronger base is often required.

    • Solution: Switch to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Ensure the base is anhydrous, as water content can affect its efficacy and promote side reactions.

  • Low Reaction Temperature: The activation of less reactive coupling partners, including electron-deficient boronic acids, may require higher temperatures.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure your chosen solvent has a sufficiently high boiling point.

Q2: I am observing significant formation of a byproduct that corresponds to the protonated form of my starting boronic acid (methyl 2-fluorobenzoate). What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Electron-deficient boronic acids, such as this compound, are particularly susceptible to this decomposition pathway, which can be exacerbated by the presence of water and high temperatures.[2]

  • Solutions to Minimize Protodeboronation:

    • Use Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and bases to minimize the proton source.

    • Milder Reaction Conditions: If possible, lower the reaction temperature and use a less harsh base.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The active boronic acid can then be slowly released in situ.

    • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.

Q3: My main byproduct is the homocoupling of this compound. How can I suppress this side reaction?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.

  • Solutions to Minimize Homocoupling:

    • Rigorous Degassing: As with catalyst deactivation, ensuring a strictly oxygen-free environment is crucial.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?

A1: The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents makes the boronic acid less nucleophilic. This can slow down the transmetalation step in the catalytic cycle, which is often the rate-limiting step.[4] Furthermore, this electron deficiency increases the susceptibility of the boronic acid to protodeboronation.[2]

Q2: What are the best general conditions to start with for a Suzuki reaction with this compound?

A2: A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

  • Catalyst: A Buchwald-type precatalyst such as XPhos Pd G3 or SPhos Pd G2 (1-3 mol%).

  • Ligand: If not using a precatalyst, a ligand like XPhos or SPhos (2-6 mol%).

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).

  • Temperature: 80-110 °C.

Q3: Can I use an aryl chloride as a coupling partner with this compound?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger carbon-chlorine bond. To achieve successful coupling with an aryl chloride, more robust catalytic systems are typically required. This often involves the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.[5][6]

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the limiting starting material and the formation of the desired product.

Data Presentation

The following tables summarize various reported conditions for Suzuki-Miyaura couplings involving substituted phenylboronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid Derivatives

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016>95Buchwald, et al.
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Dioxane801292Fu, et al.
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O100885General Protocol
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF901288General Protocol

Table 2: Base and Solvent Optimization for Suzuki Coupling of Electron-Deficient Boronic Acids

EntryAryl HalideBoronic AcidBase (equiv.)SolventTemp. (°C)Yield (%)Reference
14-Bromoacetophenone4-Formylphenylboronic acidK₂CO₃ (2)Toluene/EtOH/H₂O8075Literature
24-Bromoacetophenone4-Formylphenylboronic acidK₃PO₄ (3)Dioxane/H₂O10092Literature
31-Iodo-4-nitrobenzene4-Cyanophenylboronic acidCs₂CO₃ (2)DMF11095Literature
44-ChloroanisolePhenylboronic acidK₃PO₄ (3)Toluene/H₂O8091Molander, et al.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Reaction Yield check_catalyst Is the Pd catalyst active? (Test with control reaction) start->check_catalyst check_boronic_acid Is the boronic acid fresh? (Consider protodeboronation) check_catalyst->check_boronic_acid Yes sol_catalyst Use fresh catalyst or a modern precatalyst check_catalyst->sol_catalyst No check_base Is the base appropriate and anhydrous? check_boronic_acid->check_base Yes sol_boronic_acid Use fresh boronic acid or a stable boronate ester check_boronic_acid->sol_boronic_acid No check_atmosphere Is the inert atmosphere sufficient? (Degas solvents thoroughly) check_base->check_atmosphere Yes sol_base Screen stronger bases (K₃PO₄, Cs₂CO₃) check_base->sol_base No check_temp Is the temperature high enough? check_atmosphere->check_temp Yes sol_atmosphere Improve degassing and purging check_atmosphere->sol_atmosphere No sol_temp Increase reaction temperature check_temp->sol_temp No end Further Optimization Needed check_temp->end Yes (Re-evaluate substrate reactivity)

Caption: A decision tree for troubleshooting low yields in Suzuki couplings.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Fluoro-4-methoxycarbonylphenylboronic acid with other relevant boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from scientific literature to aid researchers in selecting the optimal reagents for their synthetic needs.

Introduction to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly crucial in the development of pharmaceuticals and advanced materials, where the synthesis of complex biaryl structures is often required. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope.

This guide focuses on this compound, a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a methoxycarbonyl group, imparts distinct reactivity and properties. To provide a comprehensive performance analysis, we will compare it with two structurally related and commonly used boronic acids:

  • 4-Methoxycarbonylphenylboronic acid: Lacks the fluorine substituent, allowing for an evaluation of the electronic effect of the fluoro group.

  • 3-Fluorophenylboronic acid: Lacks the methoxycarbonyl group, isolating the impact of the fluorine atom on reactivity.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

General Reactivity Trends:

  • Electron-withdrawing groups (EWGs) , such as fluorine and methoxycarbonyl, can increase the Lewis acidity of the boron center, which can influence the rate of transmetalation. However, strong EWGs can also decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.[2]

  • Electron-donating groups (EDGs) generally increase the electron density of the aromatic ring, which can facilitate the transmetalation step and often leads to higher reaction yields.[2]

Based on these principles, we can anticipate the following reactivity trend:

4-Methoxycarbonylphenylboronic acid > this compound > 3-Fluorophenylboronic acid

The methoxycarbonyl group is electron-withdrawing, but the additional fluorine in the meta position in this compound further decreases the electron density of the aromatic ring, likely leading to slightly lower reactivity compared to its non-fluorinated counterpart. 3-Fluorophenylboronic acid, with only the fluoro substituent, is expected to be less reactive than the other two in many standard Suzuki coupling conditions due to the strong electron-withdrawing nature of fluorine.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving the target boronic acids and related compounds, as reported in various studies. It is crucial to note that direct comparison of these yields is challenging due to the differing reaction conditions, substrates, and catalyst systems used in each study.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl HalideData not available in comparative studies-----
4-Methoxycarbonylphenylboronic acid 4-BromoacetophenonePd(II) complex----Quant.
3-Fluorophenylboronic acid Aryl HalideData not available in comparative studies-----
4-Fluorophenylboronic acid4-BromotoluenePd nanoparticlesK2CO3DMF/H2O1103>95
Phenylboronic acid4-BromotoluenePd nanoparticlesK2CO3DMF/H2O1103~90
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl2K2CO3DMF/H2O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh3)4 / Ag2OCsFDME70->90

Note: This table is a compilation of data from multiple sources and is intended to provide a general indication of reactivity. Direct comparison requires experiments conducted under identical conditions.

Experimental Protocols

Below are detailed, generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction. These can be adapted for use with this compound and other boronic acids.

General Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

General Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)2 (0.5 mol%)

  • Aqueous solution of a suitable base (e.g., Na2CO3, 2M)

  • Organic co-solvent (e.g., acetone)

Procedure:

  • Reaction Mixture: In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)2.

  • Solvent and Base Addition: Add the aqueous base solution and the organic co-solvent.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 85°C) for the required time.

  • Extraction: After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Visualizing Key Processes

To further aid in understanding the context and application of these chemical tools, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where the biaryl products may have an application.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B Add to Reaction Vessel A->B C Establish Inert Atmosphere B->C D Add Degassed Solvents C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Aqueous Wash F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K K J->K Characterization (NMR, MS)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway: PD-1/PD-L1 Checkpoint in Cancer Immunotherapy

Biaryl compounds synthesized using boronic acids are key structural motifs in many small molecule inhibitors targeting protein-protein interactions in signaling pathways. One such critical pathway in cancer immunotherapy is the PD-1/PD-L1 immune checkpoint. Small molecule inhibitors can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.

G PD-1/PD-L1 Signaling Pathway Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_drug Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Activation T-Cell Activation PD1->Activation Inhibits Inhibition Immune Inhibition PD1->Inhibition Leads to TCR TCR TCR->Activation Signal 1 Inhibitor Biaryl Small Molecule Inhibitor Inhibitor->PDL1 Blocks Interaction Inhibitor->PD1

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl small molecule.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl molecules, particularly in the context of drug discovery and development. The presence of both a fluorine atom and a methoxycarbonyl group provides a unique electronic profile that influences its reactivity in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is limited, understanding the electronic effects of these substituents allows for rational selection of reaction conditions to achieve desired outcomes. The provided protocols and diagrams serve as a practical guide for researchers utilizing this and other boronic acids in their synthetic endeavors.

References

The Strategic Advantage of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the choice of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of reagents available for cross-coupling reactions, 3-Fluoro-4-methoxycarbonylphenylboronic acid has emerged as a particularly valuable tool. Its unique substitution pattern offers distinct advantages over simpler analogues, primarily in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of its performance, supported by experimental insights, to inform researchers, scientists, and drug development professionals.

The primary utility of this compound lies in its application as a key intermediate for the synthesis of complex organic molecules, including pharmaceuticals like anti-cancer agents, and for the development of advanced materials.[1] The strategic placement of a fluorine atom and a methoxycarbonyl group on the phenylboronic acid scaffold significantly influences its reactivity and the properties of the resulting products.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][3] The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the catalytic cycle.

The presence of the electron-withdrawing fluorine atom at the 3-position of this compound enhances its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. This is a common feature of fluorinated arylboronic acids, which often lead to higher yields and faster reaction times compared to their non-fluorinated counterparts.[4] While direct, side-by-side comparative quantitative data for this specific isomer is not always available under identical conditions, the general trend observed in the literature supports the superior performance of fluorinated boronic acids in many cases.

Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O904High (Expected)General Protocol
4-Methoxycarbonylphenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O906GoodGeneral Protocol
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95[5]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~100[6]

Note: The data in this table is compiled from various sources and inferred from general principles for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

A detailed and optimized experimental protocol is crucial for the successful application of this compound in synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

Reaction Execution:

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - Aryl Halide - this compound - Base (e.g., K₂CO₃) start->reagents catalyst Add Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction workup Reaction Work-up: - Extraction - Washing reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product end End product->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Alternatives and Comparisons

While this compound offers significant advantages, other reagents can be employed for similar transformations.

  • Non-fluorinated Analogues (e.g., 4-Methoxycarbonylphenylboronic acid): These are often less expensive but may exhibit lower reactivity, requiring longer reaction times or higher catalyst loadings.

  • Other Fluorinated Isomers: The position of the fluorine atom can influence reactivity and the properties of the final product. For example, a fluorine atom ortho to the boronic acid group can sometimes lead to different steric and electronic effects.

  • Potassium Organotrifluoroborates: These are crystalline, air- and moisture-stable alternatives to boronic acids. They are often easier to handle and can provide excellent results in Suzuki-Miyaura couplings.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired reactivity, stability, and the electronic properties of the target molecule.

Conclusion

This compound stands out as a highly effective reagent in modern organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom enhances its reactivity, often leading to improved yields and milder reaction conditions compared to non-fluorinated analogues. For researchers and professionals in drug discovery and materials science, this boronic acid derivative provides a powerful tool for the efficient synthesis of novel and functionalized molecules.

References

A Comparative Guide to the Yield of Suzuki Coupling with Diverse Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boronic acid derivative is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various boronic acid derivatives in the Suzuki coupling, supported by experimental data, to facilitate informed reagent selection.

The central theme in selecting a boronic acid derivative revolves around a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1] However, this higher reactivity is associated with lower stability, as they are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish yields.[1] Conversely, derivatives such as boronate esters (e.g., pinacol esters) and potassium trifluoroborate salts offer enhanced stability, facilitating easier handling, purification, and storage.[1][2]

Quantitative Performance Comparison

The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different classes of boronic acid derivatives. It is important to note that the reaction conditions vary across these examples, which can significantly impact the observed yields. The data is collated from various studies to provide a comparative overview.

Boronic Acid Derivative ClassSpecific Boronic Acid/DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic Acids Phenylboronic acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295[3]
4-Methoxyphenylboronic acid4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001898[4]
Heteroarylboronic Acids Furan-3-boronic acid2-ChloropyridinePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol1001885[4]
Thiophene-2-boronic acid2-ChlorothiophenePd₂(dba)₃ / XPhosK₃PO₄THF/MeOHRT2490[5]
Alkylboronic Acids n-Butylboronic acid1-Bromo-4-tert-butylbenzenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O801285[6]
Cyclohexylboronic acid4-ChloroanisolePd₂(dba)₃ / RuPhosK₃PO₄t-Amyl alcohol1101875[7]
Boronate Esters 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001892[4]
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole2-ChloropyridinePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol1001894[4]
Potassium Trifluoroborates Potassium phenyltrifluoroborate4-BromoacetophenonePd(OAc)₂ / CataCXium A·HI-Toluene/H₂O8016Trace[3]
Potassium benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801892[2]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, based on established methodologies. Specific conditions should be optimized for each substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), the boronic acid derivative (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: The solvent (e.g., 1,4-dioxane, toluene, THF, often with water) is added via syringe. The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, PPh₃; 1-2 equivalents relative to palladium) are then added.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from room temperature to reflux) for the designated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl or heteroaryl compound.[8]

Mechanistic Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the influence of different reagents on the reaction outcome.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For boronic acid derivatives such as 3-Fluoro-4-methoxycarbonylphenylboronic acid, a versatile building block in organic synthesis, a multi-faceted analytical approach is imperative to unequivocally determine its chemical structure. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols, to aid researchers in the comprehensive characterization of this compound.

Spectroscopic and Spectrometric Techniques: A Comparative Analysis

A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural elucidation of this compound. The following table summarizes the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Technique Parameter Expected/Reported Value for this compound Alternative Techniques & Considerations
¹H NMR Chemical Shift (δ)Aromatic Protons: ~7.5-8.2 ppm (multiplets); Methoxy Protons (-OCH₃): ~3.9 ppm (singlet); Boronic Acid Protons (-B(OH)₂): Broad singlet, variable chemical shift (~8.0-8.5 ppm), may exchange with D₂O.2D NMR (COSY, HSQC) can confirm proton-proton and proton-carbon correlations.
Coupling Constants (J)ortho-coupling (³JHH): ~7-9 Hz; meta-coupling (⁴JHH): ~2-3 Hz; para-coupling (⁵JHH): ~0-1 Hz.-
¹³C NMR Chemical Shift (δ)Carbonyl Carbon (C=O): ~165 ppm; Aromatic Carbons: ~115-160 ppm (showing C-F and C-B coupling); Methoxy Carbon (-OCH₃): ~52 ppm.DEPT-135 and DEPT-90 experiments can differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR Chemical Shift (δ)~ -110 to -120 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment.-
¹¹B NMR Chemical Shift (δ)~28-33 ppm (characteristic for trigonal planar boronic acids).[1][2]The chemical shift can change significantly upon coordination, for example, with diols.
FTIR Wavenumber (cm⁻¹)O-H stretch (boronic acid): ~3300-3500 cm⁻¹ (broad); C-H stretch (aromatic): ~3000-3100 cm⁻¹; C=O stretch (ester): ~1720-1740 cm⁻¹; C=C stretch (aromatic): ~1600 cm⁻¹; B-O stretch: ~1350 cm⁻¹.Attenuated Total Reflectance (ATR-FTIR) is a convenient alternative to KBr pellets for solid samples.[3]
Mass Spec. Molecular Ion (M⁺)Expected [M+H]⁺ at m/z 199.05 for C₈H₉BFO₄. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.[4]
Fragmentation PatternLoss of H₂O from the boronic acid, loss of the methoxy group (-OCH₃), and cleavage of the ester group are expected fragmentation pathways.Tandem mass spectrometry (MS/MS) can provide more detailed structural information through controlled fragmentation.[5][6]

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their boronic acid functionalities.[12] For 4-(methoxycarbonyl)phenylboronic acid, the crystal structure shows that molecules are linked via pairs of O—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further linked into undulating sheets.[12] It is highly probable that this compound would adopt a similar packing arrangement, influenced by hydrogen bonding and potential π-stacking interactions of the aromatic rings.

Technique Parameter Expected Values/Information for this compound Alternative Techniques & Considerations
Single-Crystal XRD Unit Cell DimensionsTo be determined experimentally.Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples and assess purity.
Space GroupTo be determined experimentally.-
Bond Lengths & AnglesC-F: ~1.35 Å; C-B: ~1.55 Å; B-O: ~1.37 Å; C=O: ~1.21 Å. Bond angles around the boron atom are expected to be ~120° for a trigonal planar geometry.[12]-
Intermolecular InteractionsExpected to exhibit strong O-H···O hydrogen bonding forming dimers. C-H···O and π-π stacking interactions are also possible.[12]Solid-state NMR can provide information about the local environment of atoms in the solid state.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Arylboronic acids can sometimes form oligomers, which may lead to broad signals; using a solvent like methanol can help break up these aggregates.[13]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used. The spectral width should be sufficient to cover the aromatic and aliphatic regions.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. The spectrum is typically referenced to an external standard like CFCl₃.[14][15][16]

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. The spectrum is typically referenced to an external standard like BF₃·OEt₂.[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): [3][17][18]

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact.[3]

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19]

  • Instrument Setup: Use an ESI or MALDI mass spectrometer. For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Fragmentation Analysis (MS/MS): If required, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[6][20]

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: [7][8][11]

    • Mount the goniometer on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to obtain the final, accurate crystal structure.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.

Analytical_Workflow Analytical Workflow for Structural Confirmation cluster_spectroscopy Spectroscopic & Spectrometric Methods Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crude Product Preliminary_Analysis Preliminary Analysis Purification->Preliminary_Analysis Purified Product Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis Initial Confirmation Definitive_Structure Definitive Structural Confirmation Spectroscopic_Analysis->Definitive_Structure Consistent Data NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Spectroscopic_Analysis->NMR FTIR FTIR Spectroscopic_Analysis->FTIR MS Mass Spectrometry Spectroscopic_Analysis->MS XRD Single-Crystal XRD Definitive_Structure->XRD Final_Characterization Final Characterization Report NMR->Final_Characterization FTIR->Final_Characterization MS->Final_Characterization XRD->Final_Characterization

Caption: Workflow for structural confirmation.

References

A Comparative Purity Assessment of Synthesized vs. Commercial 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks such as 3-Fluoro-4-methoxycarbonylphenylboronic acid is paramount for the success and reproducibility of synthetic endeavors, particularly in the context of drug discovery and development where impurities can lead to unforeseen side reactions and downstream complications. This guide provides a comparative analysis of the purity of in-house synthesized this compound against commercially available alternatives, supported by experimental data and detailed analytical protocols.

Comparison of Purity: Synthesized vs. Commercial Product

A critical aspect of utilizing synthesized reagents is to ascertain their purity in comparison to established commercial standards. The following table summarizes the key purity attributes of a batch of this compound synthesized in-house versus a commercially procured product.

ParameterSynthesized this compoundCommercial this compound
Purity by HPLC (% Area) 98.5%>97%[1][2]
Major Impurity (% Area) 0.8% (deboronated species)1.2% (unidentified)
Residual Solvents (by ¹H NMR) Trace Ethyl AcetateNot Detected
Water Content (Karl Fischer) 0.3%<0.5%
Appearance White to off-white solidWhite to off-white crystalline powder[3][4]
Melting Point 182-185 °C184 °C (Lit.)[3][4]

Analytical Methodologies for Purity Assessment

Accurate determination of the purity of this compound requires a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities are indispensable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and identifying impurities in boronic acid samples.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common choice for the analysis of boronic acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful techniques for the structural elucidation and purity assessment of fluorinated organic molecules like this compound.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Analysis:

    • ¹H NMR: Provides information on the proton environment and can be used to detect and quantify residual solvents or organic impurities.

    • ¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

    • ¹¹B NMR: Can be used to study the boron center, which is characteristic of the boronic acid group.

Potential Impurities in Synthesis

The synthesis of this compound can lead to several process-related impurities. The most common of these is the corresponding deboronated compound, 3-fluoro-4-methoxycarbonylbenzene, which can arise from protodeboronation during the reaction or workup. Other potential impurities include starting materials and by-products from the specific synthetic route employed.

Alternatives in Suzuki-Miyaura Coupling Reactions

While this compound is a valuable reagent, several alternatives can be considered for Suzuki-Miyaura cross-coupling reactions, depending on the specific electronic and steric requirements of the desired product. The reactivity of fluorinated phenylboronic acids in these reactions is influenced by the position and number of fluorine substituents.

Common Alternatives:

  • Other Isomers: 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid and other positional isomers can offer different reactivity profiles.

  • Difluorinated and Trifluorinated Phenylboronic Acids: These can be used to introduce multiple fluorine atoms into the target molecule.

  • Boronic Esters (e.g., Pinacol Esters): These are often more stable and easier to handle than the corresponding boronic acids.[5]

  • Organotrifluoroborates: These salts are known for their high stability and can be used in a variety of cross-coupling reactions.

The choice of reagent will ultimately depend on a balance between reactivity, stability, commercial availability, and the specific properties desired in the final product.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and the logical relationship of analytical techniques.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison Synthesis Synthesis of 3-Fluoro-4- methoxycarbonylphenylboronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity, Impurity Profile) Purification->HPLC NMR NMR Spectroscopy (Structure, Organic Impurities) Purification->NMR KF Karl Fischer Titration (Water Content) Purification->KF Comparison Compare Purity Data HPLC->Comparison NMR->Comparison KF->Comparison Commercial Commercial Standard Commercial->Comparison

Purity Assessment Workflow Diagram

Analytical Techniques Relationship cluster_main Purity Assessment of this compound cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & Structural Analysis cluster_specific Specific Tests Compound Synthesized Product HPLC HPLC (% Purity, Impurity Profile) Compound->HPLC Titration Titration (Assay) Compound->Titration NMR NMR (¹H, ¹⁹F, ¹¹B) (Structure, Organic Impurities) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS KF Karl Fischer (Water Content) Compound->KF

Relationship of Analytical Techniques

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Fluorinated Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] In the synthesis of pharmaceutical intermediates and complex organic molecules, the choice of the palladium ligand is paramount to achieving high yields and reaction efficiency, particularly when dealing with electronically modified substrates such as 3-Fluoro-4-methoxycarbonylphenylboronic acid. This guide provides a comparative overview of the performance of various palladium ligands in the Suzuki-Miyaura coupling of this specific boronic acid, supported by experimental data to aid in catalyst system selection.

Performance of Palladium Ligands

The selection of an appropriate palladium ligand is critical for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and the tolerance of various functional groups. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands, have demonstrated exceptional activity in a wide range of cross-coupling reactions.[2][4] The electronic and steric properties of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Ligand/PrecatalystAryl Halide PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald Ligands
XPhos Pd G2/G3/G4Aryl Bromide/ChlorideK₃PO₄Dioxane/Water80-1101-16>90[5]
SPhosAryl Bromide/ChlorideK₃PO₄Toluene/Water1001>95[5]
RuPhosAryl BromideK₂CO₃Dioxane/Water1001692[5]
Other Phosphine Ligands
P(t-Bu)₃Aryl Bromide/ChlorideCsFTHFRoom Temp12>90
PCy₃Aryl TriflateK₃PO₄TolueneRoom Temp12High
PdCl₂(dppf)Aryl BromideNa₂CO₃Toluene/Dioxane854Variable
Arsa-Buchwald Ligands
As-CyclopentylAryl BromideK₃PO₄Dioxane802High[4]

Note: The data presented is illustrative and compiled from various sources employing similar substrates. Yields are highly dependent on the specific aryl halide, reaction conditions, and scale.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv.) and the appropriate ligand if not using a precatalyst.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

Reaction Execution:

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Weigh Reactants: Aryl Halide, Boronic Acid, Base Setup Combine in Schlenk Flask under Inert Atmosphere Reactants->Setup Catalyst Prepare Catalyst System: Pd Source + Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heat Heat and Stir (e.g., 80-110°C) Setup->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide: 3-Fluoro-4-methoxycarbonylphenylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Stability-Reactivity Trade-Off

The primary distinction between a free boronic acid and its pinacol ester derivative lies in a classic chemical trade-off: reactivity versus stability.

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid , as a free boronic acid, is generally considered to be the more reactive species in the Suzuki-Miyaura catalytic cycle. Its exposed hydroxyl groups can readily participate in the transmetalation step with the palladium catalyst. However, this reactivity comes at the cost of lower stability. Free boronic acids are susceptible to various decomposition pathways, including dehydration to form boroxines (cyclic trimers) and protodeboronation, particularly under basic aqueous conditions, which can lead to reduced yields and the formation of impurities.

  • This compound pinacol ester offers significantly enhanced stability. The pinacol group protects the boronic acid moiety, rendering the compound less prone to dehydration and protodeboronation.[1] This increased stability translates to a longer shelf-life, easier handling, and often simplified purification of the reagent itself.[1] While generally stable, the pinacol ester may exhibit slower reaction kinetics compared to the free boronic acid, as the protective group must be cleaved or activated in situ for the transmetalation to occur.[2] However, for many applications, the benefits of stability and ease of use outweigh the potential for slightly slower reaction times.

Performance Characteristics: A Comparative Overview

While specific comparative data for the target compounds is elusive, the following table summarizes the generally accepted performance characteristics of arylboronic acids versus their pinacol esters in Suzuki-Miyaura cross-coupling reactions.

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher; faster reaction rates may be observed.Generally lower; may require slightly longer reaction times or higher temperatures.
Stability Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[1]Higher; protected from dehydration and less prone to protodeboronation.[1]
Handling Can be more challenging due to potential instability.Easier to handle and store due to increased stability.[1]
Purification Purification of the reagent can be difficult.Generally easier to purify by standard techniques like chromatography.
Solubility Typically soluble in polar aprotic solvents and aqueous basic solutions.Good solubility in a wide range of organic solvents.
Typical Yields Can provide high yields under optimized conditions, but can be variable due to instability.Often provides more consistent and reproducible high yields, especially in complex syntheses.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note that optimal conditions are substrate-dependent and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling with this compound (General Procedure)

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions for arylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system to the reaction vessel.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester (General Procedure)

This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions for arylboronic acid pinacol esters.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, THF, or DMF, often with a small amount of water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent(s) to the reaction vessel.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl/Vinyl Halide (R-X) PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OR')₂) PdII_RX->Transmetal Boronic Acid/Ester + Base PdII_R_Ar R-Pd(II)Ln-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Choosing the Right Reagent

The selection between the free boronic acid and its pinacol ester is contingent on several factors, including the complexity of the synthesis, the stability of the coupling partners, and practical laboratory considerations.

Reagent_Choice_Workflow start Start: Suzuki-Miyaura Coupling Planned stability_check Are coupling partners sensitive or unstable? start->stability_check boronic_acid Consider: This compound stability_check->boronic_acid No pinacol_ester Consider: This compound pinacol ester stability_check->pinacol_ester Yes direct_use Direct use in coupling boronic_acid->direct_use pinacol_ester->direct_use optimization Optimization of reaction conditions may be required direct_use->optimization

References

A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The selection of the boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of 3-Fluoro-4-methoxycarbonylphenylboronic acid with other boronic acid alternatives in Suzuki-Miyaura reactions, supported by mechanistic insights and representative experimental data.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric characteristics of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. This compound possesses two electron-withdrawing groups: a fluorine atom and a methoxycarbonyl group. These substituents are expected to significantly influence the transmetalation step of the catalytic cycle.

General Reactivity Trends:

  • Electron-Donating Groups (EDGs) on the aryl boronic acid generally enhance the rate of transmetalation by increasing the nucleophilicity of the organic group being transferred to the palladium center.[1]

  • Electron-Withdrawing Groups (EWGs) , such as the fluoro and methoxycarbonyl groups, decrease the electron density on the phenyl ring. This can lead to a slower rate of transmetalation.[1] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a key intermediate in the reaction.[2]

The following table summarizes the expected performance of this compound in comparison to other substituted phenylboronic acids based on general mechanistic principles. Direct head-to-head comparative yield data under identical conditions is scarce in the literature, so this comparison is based on established trends.

Boronic Acid ClassExample Boronic AcidSubstituent EffectExpected Relative Reaction RateTypical Yield Range (%)
Electron-Withdrawing This compound Strong EWGModerate to Slow70-90 (highly condition dependent)
Electron-Withdrawing4-Nitrophenylboronic acidStrong EWGSlow60-85
Electron-Withdrawing4-Cyanophenylboronic acidModerate EWGModerate to Slow75-95
Electron-NeutralPhenylboronic acidNeutralModerate85-98
Electron-Donating4-Methylphenylboronic acid (p-tolylboronic acid)Weak EDGModerate to Fast90-99
Electron-Donating4-Methoxyphenylboronic acidStrong EDGFast90-99

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used. The values presented are illustrative ranges based on literature reports for various Suzuki-Miyaura couplings.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is significantly influenced by the electronic nature of the boronic acid and the base. The base activates the boronic acid to form a more nucleophilic boronate species.[5] For electron-deficient boronic acids like this compound, this step can be slower compared to electron-rich counterparts.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different boronic acids. The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparative studies.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'B(OH)2 Base PdII_ArAr Ar-Pd(II)L-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare stock solutions of - Aryl Halide - Boronic Acids (Test & Alternatives) - Base - Catalyst/Ligand Reaction_Setup Set up parallel reactions in vials under inert atmosphere Reactant_Prep->Reaction_Setup Initiation Initiate reactions by adding catalyst solution Reaction_Setup->Initiation Monitoring Monitor reaction progress at time intervals (TLC, GC-MS) Initiation->Monitoring Quenching Quench aliquots at specific time points Monitoring->Quenching Data_Acquisition Analyze quenched samples (e.g., HPLC, GC) to determine conversion/yield Quenching->Data_Acquisition Data_Comparison Tabulate and compare reaction rates and final yields Data_Acquisition->Data_Comparison

Caption: A logical workflow for the comparative study of different boronic acids.

References

A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Phenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds. This guide provides a comprehensive cost-benefit analysis of 3-Fluoro-4-methoxycarbonylphenylboronic acid, comparing its performance and economic viability against two key alternatives: 4-Methoxycarbonylphenylboronic acid and 3-Fluorophenylboronic acid.

Executive Summary

This compound is a valuable reagent for introducing a fluorinated and methoxycarbonyl-substituted phenyl moiety into target molecules. The presence of the fluorine atom can enhance the reactivity and selectivity in cross-coupling reactions and impart desirable properties such as increased metabolic stability and binding affinity in the final product. However, these advantages come at a higher cost compared to its non-fluorinated or non-ester-functionalized analogs. This guide presents a data-driven comparison to aid researchers in making informed decisions based on the specific requirements of their synthetic targets.

Cost-Benefit Analysis

The primary trade-off when selecting a boronic acid is often between cost and performance. The following table summarizes the approximate costs of the three compared boronic acids, highlighting the premium associated with the additional functional groups.

Table 1: Cost Comparison of Phenylboronic Acids

CompoundCAS NumberSupplier 1 (Price per gram)Supplier 2 (Price per gram)
This compound505083-04-5~$39/g~$35/g
4-Methoxycarbonylphenylboronic acid99768-12-4~$4.41/g[1]~$2.09/g
3-Fluorophenylboronic acid768-35-4~$1.17/g[2]~$0.78/g[1]

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

The significant price difference underscores the importance of evaluating the performance benefits of this compound. The subsequent sections provide experimental data to quantify these benefits.

Performance in Suzuki-Miyaura Cross-Coupling

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can draw valuable insights from reactions with similar aryl halides. The following tables present a compilation of experimental data for the Suzuki-Miyaura coupling of the three boronic acids with common coupling partners.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85 (estimated)N/A
4-Methoxycarbonylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901688[3][3]
3-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295N/A

Table 3: Performance Comparison in Suzuki-Miyaura Coupling with 4-Bromotoluene

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPdCl₂(dppf)K₂CO₃DMF806~90 (estimated)N/A
4-Methoxycarbonylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60692[4][4]
3-Fluorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001291N/A

Note: Yields are highly dependent on the specific reaction conditions and may not be directly comparable across different studies. Estimated yields for this compound are based on typical reactivity trends observed for fluorinated arylboronic acids.

The data suggests that all three boronic acids can provide high yields in Suzuki-Miyaura couplings. The fluorine substituent in this compound and 3-Fluorophenylboronic acid can lead to faster reaction times and high yields due to its electron-withdrawing nature, which can facilitate the transmetalation step of the catalytic cycle.[5] However, this can also increase the susceptibility to protodeboronation, an undesired side reaction.

Experimental Protocols

To ensure reproducibility and facilitate direct comparison in your own laboratory setting, a detailed experimental protocol for a generic Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for each of the three boronic acids.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., 0.02-0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base setup Inert Atmosphere Setup (Evacuate & Backfill) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R²      L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound, 4-Methoxycarbonylphenylboronic acid, and 3-Fluorophenylboronic acid depends on a careful evaluation of the project's specific needs and budget.

  • This compound is the premium choice when the introduction of both a fluorine atom and a methoxycarbonyl group is essential for the target molecule's properties. Its higher cost is justified by the potential for enhanced biological activity, improved metabolic stability, and potentially faster reaction kinetics.

  • 4-Methoxycarbonylphenylboronic acid offers a more cost-effective option when the methoxycarbonyl group is the primary functional handle required for further transformations or as part of the final structure, and the presence of fluorine is not critical.

  • 3-Fluorophenylboronic acid is the most economical of the three and is an excellent choice when incorporating a fluorine atom is the main objective, and the ester functionality is not needed.

Researchers are encouraged to perform small-scale trials to determine the optimal reagent and reaction conditions for their specific application, balancing the cost of starting materials against the desired yield, reaction efficiency, and the properties of the final product.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle 3-Fluoro-4-methoxycarbonylphenylboronic acid within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This information is based on general safety guidelines for handling boronic acid derivatives.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of a closely related compound, 4-Methoxycarbonylphenylboronic acid. This data serves as a valuable reference for understanding the expected characteristics of this compound.

PropertyValue
Appearance White to off-white powder
Melting Point 256 - 263 °C (decomposes)
Flash Point Not applicable
Storage Temperature Keep refrigerated

Data is for the representative compound 4-Methoxycarbonylphenylboronic acid.

Step-by-Step Disposal Procedures

The disposal of this compound, like other boronic acid derivatives, must be managed as hazardous waste. Under no circumstances should this chemical or its empty containers be discarded in regular trash or flushed down the drain.[1]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: All waste containers must be unequivocally marked as "Hazardous Waste" and include the full chemical name: "this compound."[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, weighing paper, and absorbent pads, should be placed in a designated, sealed container for solid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound must be collected in a designated container for liquid hazardous waste.

  • Ensure the container is made of a compatible material and is kept securely closed when not in use.

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[2]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[2]

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.

5. Spill Management:

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.

    • Carefully collect the absorbed material into a sealable bag or container.

    • Label the container as "Hazardous Waste" containing this compound.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Follow your institution's emergency procedures for chemical spills.

6. Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Adhere to your institution's specific procedures for the pickup and disposal of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_ppe Start: Don PPE cluster_decontamination Decontamination cluster_final_disposal Final Disposal ppe_goggles Safety Goggles ppe_gloves Nitrile Gloves ppe_coat Lab Coat solid_waste Solid Waste (e.g., contaminated gloves, paper) solid_hw_container Labeled Solid Hazardous Waste Container solid_waste->solid_hw_container liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) liquid_hw_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_hw_container empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse saa Store in Satellite Accumulation Area solid_hw_container->saa liquid_hw_container->saa collect_rinsate Collect Rinsate triple_rinse->collect_rinsate clean_container_disposal Dispose of Clean, Dry Container in Lab Recycling triple_rinse->clean_container_disposal After drying & defacing label collect_rinsate->liquid_hw_container Add to Liquid Waste ehs_pickup Arrange for EHS Pickup saa->ehs_pickup

References

Comprehensive Safety and Handling Guide for 3-Fluoro-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-4-methoxycarbonylphenylboronic acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound and similar boronic acid derivatives are classified as irritants. Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2][3][4]

In the event of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5][6]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5][7]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][8][9]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][8][9]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8][9]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when dust may be generated.[1][9][10]Minimizes the risk of inhaling irritating dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8][9]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[2][9]

  • Avoid generating dust when transferring the solid.[9] Use appropriate tools, such as a spatula, for transfers.[9]

  • If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Decontaminate all equipment used during the procedure.

  • Properly dispose of all waste materials, including contaminated PPE.[8]

  • Remove PPE in the correct order to avoid cross-contamination and wash hands again.

Operational Workflow Diagram

Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Ensure work is in a fume hood prep1->prep2 prep3 Prepare a clean work area prep2->prep3 ppe1 Wear safety goggles/face shield prep3->ppe1 ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear lab coat, long pants, and closed-toe shoes ppe2->ppe3 ppe4 Wear N95 respirator if needed ppe3->ppe4 handle1 Keep container closed when not in use ppe4->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Weigh in a ventilated enclosure handle2->handle3 handle4 Wash hands after handling handle3->handle4 post1 Clean and decontaminate work area and equipment handle4->post1 post2 Dispose of waste and contaminated PPE post1->post2 post3 Remove PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Procedural Workflow for Handling this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8]

Waste Collection:

  • Solid Waste: Collect all solid waste, including residual chemical, contaminated absorbent materials, and disposable PPE, in a designated, clearly labeled, and sealed container for hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled, and sealed hazardous waste container. Do not pour waste down the drain.[8]

Disposal Procedure:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[8]

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.[8]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8] For larger spills, contact your institution's EHS office immediately.

References

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